molecular formula C28H37NO8 B1233942 Nargenicin A1

Nargenicin A1

Cat. No.: B1233942
M. Wt: 515.6 g/mol
InChI Key: YEUSSARNQQYBKH-SIMZXIQRSA-N
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Description

Significance of Polyketide Macrolides in Chemical Biology

Polyketides are a large and diverse class of natural products synthesized by a wide range of organisms, including bacteria, fungi, and plants. ontosight.aiwikipedia.org They are assembled from simple acyl building blocks, primarily acetate (B1210297) and propionate (B1217596), through a series of enzymatic reactions catalyzed by polyketide synthases (PKSs). nih.govnih.gov This modular enzymatic machinery allows for remarkable structural diversity, giving rise to compounds with a vast array of chemical skeletons, such as macrolides, polyethers, polyenes, and polyphenols. nih.gov

Macrolides, a prominent subgroup of polyketides, are characterized by a large lactone ring. nih.gov Many of these compounds exhibit potent biological activities and have been developed into important therapeutics. nih.gov Their significance in chemical biology stems from their utility as molecular probes to investigate complex biological processes and as scaffolds for the development of new drugs. sciepublish.com The diverse structures of polyketide macrolides translate into a wide spectrum of biological functions, including antibacterial, antifungal, antitumor, and immunosuppressive activities. nih.govresearchgate.net This makes them a rich source for drug discovery and for studying fundamental cellular mechanisms. wikipedia.orgsciepublish.com

Historical Context and Discovery of Nargenicin (B1140494) A1

Nargenicin A1 was first reported in 1980 as the antibiotic CP-47,444, isolated from cultures of Nocardia argentinensis. researchgate.netbioaustralis.com Its discovery was part of the broader effort to identify novel antimicrobial agents from natural sources. The structure of this compound is unique, featuring a 10-membered macrocyclic lactone anchored to a decalin ring system, which also bears a pyrrole (B145914) ester. bioaustralis.combiorxiv.org This complex architecture has made it a subject of interest for synthetic and biosynthetic studies. adipogen.com Initially recognized for its antibacterial properties, further research has unveiled its potential in other therapeutic areas, including cell differentiation. bioaustralis.com In 2015, research identified its specific antibacterial target as the DnaE subunit of DNA polymerase III, a novel mechanism of action that distinguishes it from many existing antibiotics. nih.govcabidigitallibrary.org

Natural Production Sources and Microbial Producers of this compound

This compound is a secondary metabolite, meaning it is a compound produced by an organism that is not essential for its growth but often plays a role in competition or survival. The primary producers of this compound are bacteria belonging to the actinomycetes group.

The genus Nocardia stands out as the principal source of this compound. biorxiv.orgresearchgate.net Nocardia are Gram-positive, catalase-positive, aerobic, and filamentous bacteria with a high G+C content in their genome. researchgate.net They are considered "rare actinobacteria" and are known for producing a diverse range of bioactive molecules. nih.govasm.org

Several Nocardia species have been identified as producers of this compound. The initial discovery was from Nocardia argentinensis. researchgate.netnih.gov Subsequently, Nocardia sp. CS682, isolated from a soil sample in Jeonnam, Republic of Korea, was identified as a significant producer and has been the subject of extensive research, including genome sequencing and metabolic engineering to enhance production. asm.orgmdpi.com The biosynthetic gene cluster for this compound has also been reported from Nocardia arthritidis. nih.govacs.org

Known Microbial Producers of this compound
MicroorganismClassificationSignificance
Nocardia argentinensisActinomycete (Nocardia)Original source of this compound (as CP-47,444). researchgate.netnih.gov
Nocardia sp. CS682Actinomycete (Nocardia)Well-studied producer; used in metabolic engineering and genome mining studies. asm.orgmdpi.com
Nocardia arthritidisActinomycete (Nocardia)Biosynthetic gene cluster for this compound reported from this species. nih.govacs.org
Actinomyces sp. Gö301ActinomyceteListed as a source for isolated this compound. adipogen.com

While Nocardia are the most frequently cited producers, other actinomycetes have also been associated with this compound production. For instance, the compound has been isolated from an Actinomyces sp. designated Gö301. adipogen.com Although less common, this indicates that the genetic machinery for synthesizing this compound may be present in other related genera within the Actinomycetales order. The heterologous expression of the this compound biosynthetic gene cluster from Nocardia sp. CS682 in Streptomyces venezuelae has also successfully resulted in the production of the compound, demonstrating the potential for engineered production in other actinomycetes. nih.govacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H37NO8

Molecular Weight

515.6 g/mol

IUPAC Name

[(1S,3R,4R,5R,6R,7S,8R,11S,13S,16S,17R,18E)-6-hydroxy-16-[(1R)-1-hydroxyethyl]-13-methoxy-5,17,19-trimethyl-14-oxo-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-4-yl] 1H-pyrrole-2-carboxylate

InChI

InChI=1S/C28H37NO8/c1-13-11-14(2)28-17(12-20(34-5)27(33)35-23(13)16(4)30)8-9-18-21(28)22(31)15(3)24(25(18)37-28)36-26(32)19-7-6-10-29-19/h6-11,13,15-18,20-25,29-31H,12H2,1-5H3/b14-11+/t13-,15-,16-,17-,18-,20+,21+,22-,23+,24-,25-,28+/m1/s1

InChI Key

YEUSSARNQQYBKH-SIMZXIQRSA-N

Isomeric SMILES

C[C@@H]1/C=C(/[C@]23[C@@H](C[C@@H](C(=O)O[C@@H]1[C@@H](C)O)OC)C=C[C@@H]4[C@H]2[C@@H]([C@H]([C@H]([C@@H]4O3)OC(=O)C5=CC=CN5)C)O)\C

Canonical SMILES

CC1C=C(C23C(CC(C(=O)OC1C(C)O)OC)C=CC4C2C(C(C(C4O3)OC(=O)C5=CC=CN5)C)O)C

Synonyms

nargenicin A1

Origin of Product

United States

Biosynthetic Pathways and Engineering of Nargenicin A1

Elucidation of the Polyketide Synthase (PKS) Pathway for Nargenicin (B1140494) A1

The core scaffold of Nargenicin A1 is constructed via a Type I Polyketide Synthase (PKS) pathway. ontosight.aimdpi.com This class of megaenzymes is responsible for the iterative condensation of small carboxylic acid units to form a long polyketide chain, which then undergoes cyclization and modification to yield the final macrolide structure. ontosight.ai

Origin of Carbon Skeleton Precursors (Acetate, Propionate)

Feeding experiments have definitively established that the carbon backbone of this compound is derived from the common metabolic precursors, acetate (B1210297) and propionate (B1217596). wikipedia.orgresearchgate.net These short-chain fatty acids serve as the fundamental building blocks for the polyketide chain. Overexpression of acetyl-CoA carboxylase, an enzyme involved in the synthesis of the acetate-extender unit malonyl-CoA, has been shown to increase this compound production, confirming the role of these precursors. researchgate.netresearchgate.net Similarly, supplementation with sodium acetate and sodium propionate has also enhanced the yield of this compound. researchgate.net

Enzymatic Steps in Macrolactone Ring Formation

The biosynthesis of the this compound macrolactone involves a series of condensation, reduction, and modification reactions catalyzed by the PKS enzyme system. ontosight.ai Following the assembly of the linear polyketide chain from acetate and propionate units, the molecule undergoes a crucial ring closure to form the large lactone ring. wikipedia.org A key proposed step in the formation of the complex tricyclic core is an intramolecular Diels-Alder reaction. wikipedia.orgacs.org This reaction is thought to occur on an 18-membered macrolide intermediate, leading to the characteristic fused ring system of the nargenicin family. acs.org Post-PKS tailoring enzymes are then responsible for further modifications, including the formation of a unique ether bridge. wikipedia.orgresearchgate.net

Biosynthesis of the Pyrrole (B145914) Moiety

A distinguishing feature of this compound is its pyrrole-2-carboxylate ester group. nih.gov This moiety is not assembled by the PKS machinery but is synthesized in a separate pathway and later attached to the macrolactone core.

L-Proline as a Precursor

Research has demonstrated that the pyrrole ring of this compound is derived from the amino acid L-proline. nih.govresearchgate.netresearchgate.net This biosynthetic link is a common strategy observed in the formation of pyrrole moieties in various other natural products, such as pyoluteorin (B1679884) and coumermycin A1. nih.govacs.org The enzymatic machinery responsible for this conversion diverts L-proline from the cell's primary metabolic pool into this specialized secondary metabolic pathway. acs.org

Characterization of Key Biosynthetic Enzymes (e.g., NgnN4, NgnN5, NgnN3, NgnN2)

Genetic and biochemical studies have identified a cluster of genes in Nocardia sp. CS682 responsible for the synthesis of the pyrrole moiety. nih.govnih.gov These genes, designated ngnN4, ngnN5, ngnN3, and ngnN2, show sequence similarity to genes involved in pyrrole biosynthesis in other bacteria. nih.govresearchgate.net The coordinated action of the proteins encoded by ngnN4, ngnN5, and ngnN3 is essential for the conversion of L-proline into the final pyrrole product. nih.govresearchgate.net

GeneProteinProtein ClassFunction
ngnN4NgnN4Proline Adenyltransferase (A-domain)Catalyzes the ATP-dependent activation of L-proline to form L-prolyl-AMP. nih.govresearchgate.net
ngnN5NgnN5Proline Carrier Protein (PCP)Binds the activated L-prolyl moiety as a thioester (prolyl-S-PCP). nih.govresearchgate.net
ngnN3NgnN3Flavin-dependent Acyl-CoA DehydrogenaseCatalyzes the two-step oxidation of the tethered proline to form pyrrole-2-carboxylate. nih.govresearchgate.net
ngnN2NgnN2Not fully characterized in this specific pathwayHomologous to genes in other pyrrole biosynthetic clusters. nih.govscience.gov

Pyrrole-2-Carboxylate Formation

The biosynthesis of the pyrrole-2-carboxylate moiety is initiated by the NgnN4 enzyme. nih.gov It acts as an adenylation (A) domain, specifically selecting L-proline and activating it using ATP to form an L-prolyl-AMP intermediate. nih.govresearchgate.netacs.org This activated amino acid is then transferred to the NgnN5 protein, a peptidyl carrier protein (PCP), where it becomes covalently tethered as a thioester. nih.govresearchgate.net

The final step in the formation of the pyrrole ring is catalyzed by NgnN3. nih.gov This FAD-dependent dehydrogenase performs a two-step oxidation of the prolyl-S-PCP intermediate. researchgate.net This oxidation process results in the formation of the aromatic pyrrole-2-carboxylate, which remains attached to the NgnN5 carrier protein, ready for its subsequent transfer and esterification to the nodusmicin (B14109992) macrolactone core to form the final this compound molecule. nih.govresearchgate.net

Post-Polyketide Synthase (PKS) Tailoring Steps and Modifications

Following the assembly of the polyketide backbone by the PKS machinery, a series of crucial tailoring and modification reactions occur to yield the final, biologically active this compound molecule. These steps are responsible for creating the compound's characteristic structural features.

Formation of the Ether Bridge

A key and unusual feature of this compound is its ether-bridged cis-decalin core. researchgate.netresearchgate.netqucosa.de The formation of this oxa-bridge is a critical post-PKS modification. Research has identified a putative iron- and α-ketoglutarate-dependent dioxygenase as the enzyme responsible for this transformation. researchgate.netnih.govqucosa.de This enzyme catalyzes the formation of the ether bridge from a deoxygenated precursor, 8,13-deoxynargenicin. researchgate.netresearchgate.netnih.gov Fermentation studies using an ¹⁸O₂ atmosphere have confirmed that the oxygen atom in the C8-C13 ether bridge originates from molecular oxygen. researchgate.net

Oxygenation Events and Stereochemical Control

Multiple oxygenation events are critical for the biosynthesis of this compound. Isotope labeling studies have shown that the oxygen atoms at C2 and C18, in addition to the ether bridge oxygen, are all derived from molecular oxygen (O₂). researchgate.netwikipedia.org The precise control of stereochemistry during these oxygenation reactions is vital for the final structure and activity of the molecule. For instance, the formation of the ether bridge involves sequential hydroxylation and oxacyclization reactions with specific regio- and stereochemistry. acs.org While the exact mechanisms for stereochemical control in this compound biosynthesis are still under investigation, they are likely governed by the specific three-dimensional structure of the enzyme active sites, which dictate the orientation of the substrate for the reaction.

Other Functional Group Installations

Beyond the ether bridge and key hydroxylations, other functional groups are installed on the this compound scaffold. This includes the attachment of a pyrrole-2-carboxylate moiety. researchgate.netresearchgate.netnih.gov The biosynthesis of this pyrrole ring originates from L-proline. researchgate.netresearchgate.netnih.gov A coordinated action of three proteins, NgnN4 (proline adenyltransferase), NgnN5 (proline carrier protein), and NgnN3 (a flavin-dependent acyl-coenzyme A dehydrogenase), is responsible for converting L-proline into the pyrrole-2-carboxylate that is ultimately esterified to the macrolide core. researchgate.netnih.gov Additionally, metabolic profiling of the producing organism has led to the isolation of acetylated derivatives, such as 18-O-acetyl-nargenicin, indicating the presence of acetyltransferase activity in the later stages of the biosynthetic pathway. nih.govacs.org

Genetic Basis of this compound Biosynthesis

The intricate series of enzymatic reactions that construct this compound is encoded by a dedicated set of genes organized into a biosynthetic gene cluster (BGC).

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The biosynthetic gene cluster responsible for this compound production has been identified and characterized from several Nocardia species, including Nocardia arthritidis, Nocardia argentinensis, and Nocardia sp. CS682. nih.govresearchgate.netacs.orgqucosa.de In Nocardia arthritidis, the identified nar locus spans approximately 85 kb and has been shown to be solely responsible for nargenicin production. researchgate.netresearchgate.netnih.gov The direct capture and heterologous expression of the nar BGC from Nocardia sp. CS682 in Streptomyces venezuelae resulted in the successful production of this compound, confirming the completeness of the identified cluster. nih.govresearchgate.netacs.org The cluster contains genes encoding the core polyketide synthase, as well as the various tailoring enzymes responsible for the post-PKS modifications, including the crucial dioxygenase for ether bridge formation and the enzymes for pyrrole synthesis. researchgate.netresearchgate.net

Insights from Comparative Genomics

Comparative genomics provides valuable insights into the evolution and diversity of nargenicin-like BGCs. By comparing the nar gene cluster with other known BGCs, researchers can identify homologous genes and predict the functions of uncharacterized enzymes. For example, comparison of the nar locus with the streptoseomycin (stm) gene cluster reveals the presence of orthologous genes for hydroxylation and methylation at equivalent positions. researchgate.net However, the nar cluster uniquely contains genes predicted to be involved in pyrrole biosynthesis (ngnN2, ngnN3, ngnN4, and ngnN5), which are absent in the stm cluster, correlating with the presence of the pyrrole moiety in this compound. researchgate.net Such comparative analyses aid in understanding the modularity of biosynthetic pathways and provide a roadmap for future bioengineering efforts to create novel nargenicin analogs. qucosa.de

Biosynthetic Engineering for Enhanced Production and Diversification

To overcome the typically low production titers of this compound in its native producers, various biosynthetic engineering strategies have been developed. qucosa.de These approaches aim to increase the yield of this compound and to generate novel, structurally diverse analogs with potentially improved or different biological activities. researchgate.netfrontiersin.org

Strain Improvement Strategies (e.g., Precursor Feeding)

A primary strategy to boost this compound production is to increase the availability of its biosynthetic precursors. nih.gov The biosynthesis of this polyketide relies on acetate and propionate units. wikipedia.org Supplementing the fermentation media with these precursors, or with substances that the cell can readily convert into them, has proven effective.

Research has shown that feeding the wild-type Nocardia sp. CS682 with specific precursors significantly increases this compound yield. For instance, the addition of methyl oleate (B1233923), sodium propionate, and sodium acetate has resulted in substantial fold increases in production. nih.govjmb.or.kr These supplements enhance the intracellular pools of the building blocks required by the PKS enzymes. researchgate.net The effectiveness of these precursors can be further amplified when used in conjunction with metabolically engineered strains. nih.govjmb.or.kr

A combined approach of precursor feeding and overexpression of key biosynthetic genes has led to a 24-fold increase in this compound production compared to the control strain. qucosa.de Statistical optimization of the feeding time and concentration of precursors like proline and glucose has also been shown to significantly enhance yields. nih.gov

Table 1: Effect of Precursor Feeding on this compound Production in Nocardia sp. CS682 and Engineered Strains

Strain Precursor Supplemented Concentration Fold Increase in Production Reference
Nocardia sp. CS682 (Wild-Type) Methyl Oleate 30 mM ~4.62 nih.gov
Nocardia sp. CS682 (Wild-Type) Sodium Propionate 15 mM ~4.25 nih.gov
Nocardia sp. CS682 (Wild-Type) Sodium Acetate 15 mM ~2.81 nih.gov
Nocardia sp. metK18 Methyl Oleate 30 mM ~5.57 nih.gov
Nocardia sp. metK18 Sodium Propionate 15 mM ~5.01 nih.gov
Nocardia sp. metK18 Sodium Acetate 15 mM ~3.64 nih.gov
Nocardia sp. ACC18 Methyl Oleate 30 mM ~6.99 nih.gov
Nocardia sp. ACC18 Sodium Propionate 15 mM ~6.46 nih.gov
Nocardia sp. ACC18 Sodium Acetate 15 mM ~5.58 nih.gov
Nocardia sp. ACC18 Glucose and Glycerol Not specified ~7.1 nih.gov
Nocardia sp. GAP Proline and Glucose Optimized ~24 nih.gov

Metabolic Engineering Approaches

Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to improve the production of a desired compound. researchgate.net In the context of this compound, this has involved several key strategies.

One successful approach is the overexpression of genes that positively regulate secondary metabolite biosynthesis. researchgate.netnih.gov For example, the heterologous expression of S-adenosylmethionine synthetase (MetK1-sp) in Nocardia sp. CS682 led to a 2.8-fold increase in this compound production. researchgate.netnih.gov This is thought to occur through the transcriptional activation of the nargenicin biosynthetic genes. researchgate.net

Another strategy focuses on increasing the supply of biosynthetic precursors by engineering central carbon metabolism. nih.govresearchgate.net The expression of acetyl-CoA carboxylase genes in Nocardia sp. CS682 resulted in a 3.8-fold increase in this compound production by boosting the pool of malonyl-CoA, a key building block for polyketide synthesis. researchgate.netnih.gov Similarly, engineering the methylmalonyl-CoA biogenesis pathway can enhance the production of macrolides that utilize this precursor. nih.gov

Furthermore, to facilitate more complex genetic modifications, synthetic biology tools like multi-monocistronic vectors have been developed for Nocardia. nih.gov These tools allow for the modular assembly and expression of multiple genes, enabling the simultaneous engineering of several pathways. For instance, a vector was created to express genes for pyrrole moiety biogenesis, glucose utilization, and malonyl-CoA synthesis, contributing to a significant enhancement of this compound production. nih.gov Inactivation of the entire PKS region of the this compound gene cluster has also been used as a strategy to produce novel compounds. mdpi.comnih.gov

Heterologous Expression of this compound BGCs

A significant challenge in producing compounds from Nocardia is that many species are classified as biosafety level 2 organisms, making their genetic manipulation more complex and time-consuming. qucosa.de Heterologous expression, which involves transferring the entire BGC for a natural product into a more tractable host organism, offers a powerful solution. qucosa.de

The biosynthetic gene cluster for this compound from Nocardia sp. CS682 has been successfully captured and expressed in Streptomyces venezuelae. acs.orgnih.govresearchgate.net This achievement not only confirmed the identity of the BGC but also demonstrated the feasibility of producing this compound in a different, well-characterized host. This strategy opens up possibilities for applying the extensive genetic tools available for Streptomyces to optimize this compound production and to engineer the pathway for the creation of new analogs. qucosa.de

Directed Evolution of Biosynthetic Enzymes

While specific examples of directed evolution applied to this compound biosynthetic enzymes are not extensively detailed in the provided search results, the principles of this technique are relevant for diversification. Directed evolution involves creating libraries of mutant enzymes and screening them for desired properties, such as altered substrate specificity or improved catalytic efficiency. frontiersin.org

This approach, often part of a broader strategy known as precursor-directed biosynthesis, could be used to evolve the this compound PKS or tailoring enzymes. frontiersin.org For example, by evolving enzymes to accept alternative precursor molecules (unnatural building blocks), it would be possible to generate a wide array of novel this compound derivatives. frontiersin.org

A related strategy, combinatorial biosynthesis, involves mixing and matching genes from different biosynthetic pathways to create novel products. nih.gov For instance, a hydroxylase (pikC) from the pikromycin (B1677795) pathway of Streptomyces venezuelae was introduced into a nargenicin-producing Nocardia strain. frontiersin.orgnih.gov This resulted in the creation of a new derivative, this compound acid, demonstrating how introducing enzymes with new functionalities can diversify the chemical structures produced. nih.gov

Synthetic Methodologies for Nargenicin A1 and Analogs

Total Synthesis Endeavors for Nargenicin (B1140494) A1

The total synthesis of Nargenicin A1 is a formidable task due to its dense stereochemical complexity and novel tricyclic core. Research in this area has focused on developing methods to construct the complete carbon skeleton with precise control over its stereochemistry.

The principal challenge in the total synthesis of this compound lies in the construction of its unique oxa-bridged decalin core and the stereocontrolled installation of multiple chiral centers. A pivotal strategy that has emerged to address this is the transannular Diels-Alder reaction. researchgate.net This approach mimics the proposed biosynthetic pathway and has been instrumental in assembling the complex tricyclic system. researchgate.net

One of the key hurdles has been the control of stereochemistry during the formation of the cycloadduct. Early attempts using a conventional intramolecular Diels-Alder strategy proved to be insufficiently diastereoselective, leading to the abandonment of this approach. researchgate.net The successful synthesis of the complete carbon framework of the nargenicins was ultimately achieved through a transannular Diels-Alder reaction of an 18-membered macrolide. researchgate.net This key step, preceded by a Yamaguchi macrolactonization, provided the desired tricyclic lactone in good yield. researchgate.net An enantioselective total synthesis of (+)-18-deoxythis compound has also been reported, further validating the synthetic strategies developed. researchgate.net

The successful execution of the transannular Diels-Alder reaction hinges on exquisite stereo- and regioselective control. In the synthesis of the nargenicin carbon skeleton, the stereoselectivity of this key reaction is influenced by specific structural features of the macrocyclic precursor. nih.gov Two independent stereochemical control elements are crucial: a C(6)-Br steric directing group that dictates the facial selectivity of the diene, and allylic strain involving a C(16)-Me substituent that controls the dienophile's accessible face. nih.gov This dual control mechanism ensures the formation of the desired cis-fused cycloadduct with high selectivity. nih.gov

The synthesis of key fragments for the total synthesis also relies heavily on stereoselective transformations. For instance, the synthesis of a crucial enal fragment has been achieved with high diastereoselectivity (≥99%) using a (Z)-crotylboration of an (R)-lactaldehyde derivative. researchgate.net

Key Reaction Strategy Outcome Reference
Transannular Diels-AlderFormation of the tricyclic core from an 18-membered macrolideHigh stereoselectivity for the desired cis-fused cycloadduct researchgate.netnih.gov
Yamaguchi MacrolactonizationFormation of the 18-membered macrolide precursorEnabled the subsequent transannular Diels-Alder reaction researchgate.net
(Z)-CrotylborationSynthesis of a key enal fragment≥99% diastereoselectivity researchgate.net

Key Synthetic Challenges and Strategies

Semisynthetic Approaches to this compound Derivatives

Semisynthetic modification of the this compound scaffold offers a more direct route to novel analogs with potentially improved properties. These approaches leverage the naturally produced core structure, applying chemical modifications to generate derivatives.

Metabolic profiling of Nocardia sp. CS682, a known producer of this compound, has led to the isolation of naturally occurring acetylated derivatives. Specifically, 18-O-acetyl-nodusmicin and 18-O-acetyl-nargenicin have been identified, demonstrating that the C-18 hydroxyl group is amenable to modification. nih.govacs.org This finding opens the door for targeted semisynthetic efforts to introduce a variety of functional groups at this position to explore structure-activity relationships. The generation of these derivatives highlights the potential of semisynthesis to diversify the this compound family of compounds. google.com

Chemoenzymatic Synthesis of this compound Analogs

Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the power of chemical synthesis to create novel compounds. This approach has been particularly fruitful in the generation of glycosylated derivatives of this compound.

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor to an acceptor molecule. The application of a flexible glycosyltransferase from Bacillus licheniformis in a one-pot reaction system has enabled the synthesis of several novel glycosylated this compound derivatives. researchgate.netnih.gov This chemoenzymatic system utilizes uridine (B1682114) diphosphate (B83284) (UDP)-α-D-glucose and UDP-α-D-2-deoxyglucose as sugar donors. nih.gov

Through this method, four new glycosylated analogs were generated:

this compound 11-O-β-D-glucopyranoside

this compound 18-O-β-D-glucopyranoside

this compound 11,18-O-β-D-diglucopyranoside

this compound 11-O-β-D-2-deoxyglucopyranoside nih.gov

Structural elucidation of these derivatives was performed using advanced analytical techniques, including high-resolution mass spectrometry and NMR. nih.gov The enzymatic glycosylation was found to preferentially occur at the C-11 hydroxyl group. researchgate.net

Beyond glycosylation, other tailoring enzymes can be employed to modify the this compound structure. The biosynthetic gene cluster of this compound contains genes encoding for various tailoring enzymes, including those responsible for post-polyketide synthase (PKS) modifications. nih.govacs.org In vitro enzymatic reactions using some of these tailoring enzymes, such as NgnP1, NgnM, and NgnO3, have been used to decipher the post-PKS modification pathway and have led to the characterization of several new analogs. nih.govacs.org

These studies have resulted in the identification of novel derivatives, including:

23-demethyl 8,13-deoxy-nodusmicin

23-demethyl 8,13-deoxynargenicin

8,13-deoxynodusmicin

8,13-deoxynargenicin nih.govacs.org

The generation of these analogs through enzyme-mediated modifications provides a deeper understanding of the natural biosynthetic pathway and offers a platform for creating structurally diverse this compound derivatives with potentially new biological activities. nih.govnih.gov

Enzyme Type Modification Generated Derivatives Reference
Glycosyltransferase (Bacillus licheniformis)GlycosylationThis compound 11-O-β-D-glucopyranoside, this compound 18-O-β-D-glucopyranoside, this compound 11,18-O-β-D-diglucopyranoside, this compound 11-O-β-D-2-deoxyglucopyranoside researchgate.netnih.govresearchgate.net
Post-PKS Tailoring Enzymes (NgnP1, NgnM, NgnO3)Demethylation, Deoxygenation23-demethyl 8,13-deoxy-nodusmicin, 23-demethyl 8,13-deoxynargenicin, 8,13-deoxynodusmicin, 8,13-deoxynargenicin nih.govacs.org

Molecular and Cellular Mechanisms of Action of Nargenicin A1 and Analogs

Mechanisms of Antibacterial Activity

Nargenicin (B1140494) A1 is a potent natural product that exhibits bactericidal activity, particularly against Gram-positive bacteria. wikipedia.org Its primary mode of action involves acting as a genotoxin, which disrupts fundamental cellular processes related to DNA integrity and replication. acs.orgbiorxiv.org The principal target of Nargenicin A1 is the replicative DNA polymerase DnaE1, a critical enzyme for bacterial chromosome duplication. acs.orgcabidigitallibrary.org By inhibiting this enzyme, this compound effectively halts bacterial growth and proliferation. acs.orgnih.gov

Inhibition of Bacterial DNA Replication

The antibacterial effect of this compound is rooted in its specific and potent inhibition of bacterial DNA synthesis. cabidigitallibrary.orgnih.gov Studies utilizing macromolecular labeling in Staphylococcus aureus and a specific efflux-deficient mutant of Escherichia coli have conclusively shown that this compound selectively blocks the incorporation of precursors into DNA. cabidigitallibrary.orgnih.gov This inhibition is specific to DNA replication, as the compound does not interfere with other major cellular processes like the activity of DNA gyrase or topoisomerase IV. cabidigitallibrary.orgnih.gov

In Mycobacterium tuberculosis (Mtb), the inhibitory effect on DNA replication is particularly pronounced. acs.orgbiorxiv.org As detailed in the table below, treating Mtb with this compound at concentrations corresponding to twice its minimum inhibitory concentration (MIC) results in a 60% reduction in DNA synthesis. acs.orgbiorxiv.org This inhibition escalates to over 95% when the concentration is increased to twenty times the MIC. acs.orgbiorxiv.org In stark contrast, the synthesis of other vital macromolecules such as RNA, proteins, peptidoglycan, and fatty acids remains largely unaffected, highlighting the specific nature of this compound's mechanism. acs.orgbiorxiv.org

Treatment Concentration (vs. MIC)Percent Reduction in DNA Synthesis (Mtb)Effect on Other Macromolecules
2x MIC60%Limited Impact
20x MIC>95%Limited Impact

This table summarizes the dose-dependent inhibition of DNA synthesis in M. tuberculosis by this compound, based on [3H]-uracil incorporation assays. Data sourced from published research. acs.orgbiorxiv.org

Direct Interaction with Replicative DNA Polymerase (DnaE1)

The specific molecular target of this compound has been unequivocally identified as DnaE1, the α subunit of the DNA polymerase III holoenzyme, which is the primary replicative polymerase in many bacteria. acs.orgcabidigitallibrary.orgfrontiersin.org Compelling genetic evidence for this interaction came from studies with S. aureus. Spontaneous mutants resistant to this compound arose at a very low frequency, and subsequent whole-genome sequencing of these resistant strains consistently revealed a single point mutation within the dnaE gene. cabidigitallibrary.orgnih.gov

Biochemical assays have provided further confirmation of this direct interaction. A single-enzyme assay using purified DnaE protein demonstrated extreme sensitivity to inhibition by this compound. cabidigitallibrary.orgnih.gov The inhibitory activity of this compound varies between bacterial species, which may be linked to differences in the DNA binding affinity of their respective polymerases. acs.orgnih.gov

Bacterial SpeciesTarget PolymeraseIC₅₀ of this compound
Staphylococcus aureusDnaE8 nM
Mycobacterium tuberculosisDnaE1125 nM
Escherichia coliPol IIIα13,000 nM

This table shows the half maximal inhibitory concentration (IC₅₀) of this compound against the replicative DNA polymerases from three different bacterial species, demonstrating differential sensitivity. Data sourced from biochemical inhibition assays. acs.orgnih.gov

High-resolution cryo-electron microscopy (cryo-EM) has provided a detailed structural snapshot of how this compound interacts with its target. acs.orgrcsb.org These studies, which resolved the structure of the M. tuberculosis DnaE1-DNA-nargenicin complex to 2.9 Å, revealed a crucial aspect of its mechanism: the binding of this compound is strictly dependent on the presence of the DNA substrate. biorxiv.orgnih.govrcsb.org

The cryo-EM structure shows the this compound molecule lodged firmly within the polymerase active site. acs.orgbiorxiv.org It is precisely positioned, wedged between the fingers domain of the polymerase and the DNA itself, specifically at the junction of the double-stranded DNA duplex and the single-stranded template. acs.orgrcsb.org This DNA-dependent binding mode ensures that the inhibitor only engages its target during the process of active replication. acs.orgnih.gov

Once bound, this compound physically obstructs the catalytic function of the polymerase. acs.orgbiorxiv.org It occupies the space that would normally be filled by two key components of replication: the incoming deoxynucleoside triphosphate (dNTP) and the corresponding templating base on the DNA strand. acs.orgnih.govnih.gov In this position, this compound acts as a mimic of a newly formed base pair, effectively stacking onto the terminal base pair of the DNA duplex. acs.orgnih.gov

This molecular mimicry has a direct consequence: the first unpaired base of the DNA template is physically displaced from the active site. acs.org This displaced base is pushed into a nearby protein helix, causing localized disorder and preventing it from guiding the next nucleotide into place. acs.org By simultaneously blocking the entry of new nucleotides and displacing the template strand, this compound brings the process of DNA elongation to a complete halt. acs.orgbiorxiv.org

Structural Basis of DNA-Dependent DnaE1 Binding (Cryo-EM Studies)

Induction of DNA Damage Response in Bacterial Cells

The abrupt cessation of DNA replication caused by this compound triggers a cascade of cellular stress signals known as the DNA damage response. acs.orgbiorxiv.org This response in M. tuberculosis is akin to that induced by genotoxic agents known to cause double-stranded breaks in DNA. acs.orgresearchgate.net Transcriptional analysis of bacteria treated with this compound reveals the significant upregulation of a specific set of genes, collectively known as the SOS response in many bacteria. acs.orgnih.gov

Key genes induced by this compound treatment include:

recA : A crucial recombinase involved in DNA repair. acs.orgnih.gov

Mutasome genes (dnaE2, imuA’, imuB) : Responsible for translesion synthesis and DNA damage tolerance. acs.orgnih.govresearchgate.net

adnAB : A nuclease involved in the resection of double-stranded DNA breaks. acs.orgresearchgate.net

chiZ : A cell wall hydrolase implicated in cell division arrest. acs.orgresearchgate.net

The activation of the recA promoter, a hallmark of the DNA damage response, has been directly confirmed using reporter strains, solidifying this compound's classification as a genotoxic agent. acs.orgnih.gov

Effects on Cellular Morphology (e.g., Cellular Elongation, Cell Envelope Integrity)

The profound physiological stress resulting from DNA replication inhibition and the subsequent DNA damage response manifests in noticeable changes to bacterial cell shape and structure. acs.orgsemanticscholar.org When exposed to this compound, mycobacteria exhibit a distinct filamentation phenotype, where the cells elongate significantly and fail to divide. acs.orgbiorxiv.org The degree of this cellular elongation is dose-dependent, increasing with higher concentrations of the compound. biorxiv.org

Self-Resistance Mechanisms in Producer Organisms (e.g., NarR/NgnU Decoy)

The organism responsible for producing nargenicin, Nocardia sp. CS682, possesses a sophisticated self-resistance mechanism to avoid the effects of the antibiotic it synthesizes. nih.gov Research has identified a homologue of the dnaE gene, named narR/ngnU, located immediately adjacent to the nargenicin biosynthetic gene cluster. nih.govbiorxiv.org The DnaE1 enzyme is the primary target of nargenicin in susceptible bacteria. nih.gov The presence of this additional dnaE-like gene suggests a "decoy" mechanism of self-resistance. nih.govbiorxiv.org

In this proposed model, the NarR/NgnU protein acts as a decoy target for nargenicin. nih.gov It is theorized that for this decoy role to be effective, the NarR/NgnU protein would need to bind to nargenicin in a manner that is independent of DNA. nih.govresearchgate.net By binding to the NarR/NgnU decoy, the nargenicin molecules are sequestered, preventing them from inhibiting the essential DnaE1 enzyme required for DNA replication and cell viability. nih.gov This strategy allows the producer organism to survive its own potent antibacterial product.

Immunomodulatory Mechanisms

This compound exhibits significant immunomodulatory activity, primarily through the attenuation of inflammatory responses. medchemexpress.com Its mechanisms involve the modulation of key signaling pathways and the expression of inflammatory molecules in immune cells like macrophages. nih.govresearchgate.net

This compound has been shown to effectively attenuate inflammatory responses in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.govexcli.de LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages. nih.gov this compound's ability to counteract this process highlights its potential as an anti-inflammatory agent. nih.govresearchgate.netnih.gov The compound works by inhibiting the excessive production of various pro-inflammatory mediators and cytokines that are typically released by abnormally activated macrophages. excli.de

A primary mechanism for the anti-inflammatory effects of this compound is its inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. nih.gov In LPS-stimulated macrophages, this compound has been observed to abolish the nuclear translocation of NF-κB. nih.govresearchgate.net It achieves this by preventing the degradation of the inhibitor of NF-κB, IκB-α. researchgate.netnih.gov By keeping the NF-κB/IκB-α complex in the cytoplasm, this compound effectively blocks the transcription of target inflammatory genes. nih.gov

This compound significantly suppresses the production and expression of several key pro-inflammatory cytokines in LPS-stimulated macrophages. nih.govresearchgate.net Studies have demonstrated that pretreatment with this compound leads to a concentration-dependent reduction in the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), and monocyte chemotactic protein-1 (MCP-1). nih.gov This suppression occurs at the transcriptional level, indicating that this compound's inhibition of the NF-κB pathway directly impacts the expression of these cytokines. nih.govnih.gov

Pro-inflammatory CytokineEffect of this compoundMechanism
Tumor Necrosis Factor-alpha (TNF-α)Significantly suppressed production and expression. nih.govInhibition of NF-κB signaling pathway. nih.gov
Interleukin-1beta (IL-1β)Attenuated LPS-induced expression and secretion. nih.govresearchgate.netInhibition of NF-κB signaling pathway. nih.gov
Interleukin-6 (IL-6)Reduced production in LPS-stimulated macrophages. nih.govexcli.deInhibition of NF-κB signaling pathway. nih.gov
Monocyte Chemoattractant Protein-1 (MCP-1)Suppressed LPS-induced expression and secretion. nih.govnih.govInhibition of NF-κB signaling pathway. nih.gov

In addition to cytokines, this compound also regulates the production of other critical inflammatory mediators, namely nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govexcli.de In LPS-stimulated RAW 264.7 macrophages, this compound significantly inhibits the release of both NO and PGE2 in a concentration-dependent manner. nih.govresearchgate.net This inhibition is directly linked to the reduced expression of the enzymes responsible for their synthesis: inducible nitric oxide synthase (iNOS) for NO and cyclooxygenase-2 (COX-2) for PGE2. nih.govexcli.de The downregulation of iNOS and COX-2 expression is a downstream effect of the NF-κB pathway inhibition by this compound. nih.gov

Inflammatory MediatorEffect of this compoundAssociated EnzymeMechanism
Nitric Oxide (NO)Significantly inhibited LPS-induced release. nih.govresearchgate.netInducible Nitric Oxide Synthase (iNOS)Decreased iNOS expression. nih.gov
Prostaglandin E2 (PGE2)Significantly reduced LPS-induced release. nih.govexcli.deCyclooxygenase-2 (COX-2)Decreased COX-2 expression. nih.gov

Modulation of Pro-inflammatory Cytokine Expression (TNF-α, IL-1β, IL-6, MCP-1)

Antioxidant Mechanisms

Furthermore, the antioxidant activity of this compound has been observed in other contexts, such as protecting against tacrolimus-induced DNA damage and apoptosis. repec.org This protective effect is, at least in part, attributed to its ability to scavenge ROS and thereby suppress the mitochondrial-dependent apoptotic pathway. repec.org These findings underscore the role of this compound as an antioxidant agent capable of managing oxidative damage. nih.govresearchgate.net

Reactive Oxygen Species (ROS) Scavenging

This compound has been identified as an effective scavenger of reactive oxygen species (ROS). nih.govnih.gov Studies have demonstrated its capacity to directly counter oxidative stress. For instance, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound significantly suppressed the generation of ROS. excli.denih.govexcli.de This antioxidant potential was also observed in hirame natural embryonic (HINAE) cells, where this compound mitigated the increase in intracellular ROS levels induced by the immunosuppressant drug tacrolimus (B1663567). nih.govnih.govresearchgate.net The ability to scavenge ROS appears to be a foundational aspect of this compound's protective activities, preventing the molecular damage that can arise from oxidative insults. qucosa.derepec.org

Protection against Oxidative Stress-Mediated Cellular Damage

By neutralizing ROS, this compound provides significant protection against cellular damage stemming from oxidative stress. excli.deexcli.de A key finding is its ability to prevent DNA damage. nih.govnih.gov In HINAE cells exposed to tacrolimus, a substance known to induce cytotoxicity, co-treatment with this compound prevented the induction of DNA damage. nih.govresearchgate.net This protective effect is comparable to that of N-acetyl-l-cysteine, a well-known ROS scavenger. nih.govnih.gov The mechanism involves, at least in part, the suppression of the mitochondrial-dependent apoptotic pathway, which is often triggered by extensive DNA damage. nih.govnih.govqucosa.de These findings underscore the role of this compound as a cytoprotective agent against oxidative stress-induced cellular harm. nih.govresearchgate.net

Attenuation of Mitochondrial Dysfunction

This compound has been shown to protect mitochondria, the primary site of cellular ROS production, from dysfunction caused by oxidative stress. nih.govnih.gov Exposure of HINAE cells to tacrolimus resulted in significant mitochondrial dysfunction, characterized by a reduction in mitochondrial membrane potential and decreased levels of adenosine (B11128) triphosphate (ATP). nih.govnih.govresearchgate.net Pre-treatment with this compound effectively attenuated these effects, preserving mitochondrial integrity and function. nih.govresearchgate.net By scavenging ROS, this compound prevents the cascade of events that leads to mitochondrial damage, thereby suppressing a critical component of the intrinsic apoptotic pathway. nih.govnih.govqucosa.de This includes inhibiting the downregulation of the anti-apoptotic protein Bcl-2, the upregulation of the pro-apoptotic protein Bax, and the subsequent activation of caspase-3. nih.govnih.gov

Mechanisms of Antiproliferative and Anti-angiogenic Activities of Analogs

While this compound's primary role appears to be cytoprotective, its novel analogs, particularly 23-demethyl 8,13-deoxynargenicin (referred to as compound 9), exhibit potent anticancer and anti-angiogenic activities through distinct cellular mechanisms. nih.goviomcworld.comacs.org

Cell Cycle Arrest (e.g., G2/M Phase)

A key mechanism for the antiproliferative effect of the this compound analog, compound 9, is the induction of cell cycle arrest, specifically at the G2/M phase. researchgate.netnih.govacs.org In studies involving AGS human gastric adenocarcinoma cells, treatment with compound 9 led to a significant accumulation of cells in the G2/M phase of the cell cycle, with a corresponding decrease in the G1 phase population. acs.org This cell cycle blockade effectively halts cell division and proliferation. mdpi.comresearchgate.net Further research has shown that this effect is linked to the compound's ability to target and inhibit Cyclophilin A (CypA), a protein implicated in cancer progression. mdpi.comresearchgate.net Silencing of the CypA gene produced similar G2/M arrest, confirming its role as a key molecular target for this this compound analog. mdpi.com

Induction of Apoptosis (Caspase-Mediated, Mitochondrial Pathway Involvement)

In addition to halting the cell cycle, this compound analogs induce programmed cell death, or apoptosis, in cancer cells. researchgate.netnih.govacs.org Compound 9 has been shown to trigger ROS- and caspase-mediated apoptosis in AGS gastric cancer cells. nih.govmdpi.com The apoptotic process involves the activation of caspases, a family of proteases that execute cell death. mdpi.com Specifically, studies point to the involvement of the mitochondrial-dependent apoptotic pathway. nih.govqucosa.de This is consistent with the compound's ability to induce ROS, which can trigger mitochondrial damage and the release of pro-apoptotic factors. nih.gov The induction of apoptosis is a critical component of the antitumor activity of these novel analogs. mdpi.comresearchgate.net

Autophagy Induction

Research has also revealed that the this compound analog, compound 9, can induce autophagy in cancer cells. researchgate.netnih.govacs.org Autophagy is a cellular process involving the degradation of a cell's own components through the lysosomal machinery. While it can be a survival mechanism, under certain conditions, it can also lead to cell death. The anticancer effect of compound 9 in AGS gastric cancer cells was shown to involve the induction of autophagy, alongside G2/M cell cycle arrest and apoptosis. nih.govresearchgate.netacs.org This activity is associated with the downregulation of the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway, a key regulator of cell growth and autophagy. nih.govmdpi.com

Summary of Mechanisms

The following tables provide a summary of the molecular and cellular mechanisms of this compound and its analog, compound 9.

Table 1: Mechanisms of this compound

Mechanism Effect Cellular Context References
ROS Scavenging Suppresses ROS generation LPS-stimulated macrophages, Tacrolimus-treated embryo cells nih.govexcli.denih.govexcli.de
Protection Against Oxidative Stress Prevents DNA damage Tacrolimus-treated embryo cells nih.govnih.govresearchgate.netresearchgate.net

| Attenuation of Mitochondrial Dysfunction | Preserves mitochondrial membrane potential and ATP levels | Tacrolimus-treated embryo cells | nih.govnih.govresearchgate.net |

Table 2: Mechanisms of this compound Analog (Compound 9)

Mechanism Effect Cellular Context References
Cell Cycle Arrest Induces arrest at G2/M phase AGS gastric cancer cells acs.orgresearchgate.netmdpi.comresearchgate.net
Induction of Apoptosis Triggers caspase-mediated apoptosis via mitochondrial pathway AGS gastric cancer cells nih.govresearchgate.netmdpi.comresearchgate.net

| Autophagy Induction | Induces autophagy via downregulation of PI3K/AKT/mTOR pathway | AGS gastric cancer cells | nih.govresearchgate.netnih.govacs.org |

Downregulation of Key Signaling Pathways (e.g., PI3K/AKT/mTOR)

A crucial mechanism underlying the anti-cancer effects of the this compound analog, compound 9, is its ability to downregulate the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway. nih.govmdpi.com This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a common feature in many cancers.

Research has demonstrated that treatment of human gastric adenocarcinoma (AGS) cells with compound 9 leads to a significant reduction in the phosphorylation levels of key components of this pathway, including PI3K, AKT, and mTOR, without affecting their total protein levels. mdpi.com This inactivation of the PI3K/AKT/mTOR pathway is associated with the induction of G2/M cell cycle arrest, caspase-mediated apoptosis, and autophagy in cancer cells. nih.govmdpi.com

Further studies have linked this pathway's downregulation to the compound's interaction with Cyclophilin A (CypA). mdpi.com Silencing of CypA in AGS cells mirrored the effects of compound 9 treatment, resulting in the inactivation of the PI3K/AKT/mTOR pathway. mdpi.com This suggests that the inhibitory effect of compound 9 on this critical signaling cascade is mediated, at least in part, through its targeting of CypA.

Inhibition of Endothelial Cell Functions (Proliferation, Invasion, Tube Formation, Adhesion)

The process of angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. A key aspect of the anti-cancer activity of the this compound analog, compound 9, is its potent inhibition of various functions of endothelial cells, the primary cells involved in angiogenesis.

Studies have shown that compound 9 effectively inhibits the proliferation, invasion, capillary tube formation, and adhesion of human umbilical vein endothelial cells (HUVECs) when stimulated by vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor. nih.govnih.gov This demonstrates a direct anti-angiogenic effect on endothelial cells.

The inhibitory effects of compound 9 on endothelial cell functions are summarized in the table below:

Endothelial Cell FunctionEffect of Compound 9Reference
ProliferationInhibited nih.govnih.gov
InvasionInhibited nih.govnih.gov
Tube FormationInhibited nih.govnih.gov
AdhesionInhibited nih.govnih.gov

These findings highlight the comprehensive anti-angiogenic potential of this this compound analog, targeting multiple key steps in the process of new blood vessel formation.

Modulation of Angiogenic Signaling (e.g., VEGF/VEGFR2 Pathway, HIF-1α/VEGF Pathway)

The anti-angiogenic effects of the this compound analog, compound 9, are mediated through the modulation of key signaling pathways that regulate angiogenesis. Specifically, it targets both the vascular endothelial growth factor (VEGF)/VEGF receptor 2 (VEGFR2) pathway in endothelial cells and the hypoxia-inducible factor-1α (HIF-1α)/VEGF pathway in tumor cells. nih.govnih.gov

In endothelial cells, compound 9 has been shown to downregulate the VEGF/VEGFR2-mediated signaling pathways. nih.govnih.gov The binding of VEGF to its receptor, VEGFR2, is a critical step in initiating the angiogenic cascade. By interfering with this signaling, compound 9 effectively blocks the downstream events that lead to endothelial cell proliferation, migration, and tube formation.

Furthermore, in tumor cells, compound 9 has been found to block the expression of HIF-1α and subsequently VEGF. nih.govnih.gov HIF-1α is a key transcription factor that is often stabilized under hypoxic conditions within tumors and drives the expression of pro-angiogenic factors like VEGF. By inhibiting the HIF-1α/VEGF pathway, compound 9 reduces the tumor's ability to signal for the formation of new blood vessels.

The dual-targeting action of compound 9 on both endothelial and tumor cell signaling pathways underscores its potential as a potent anti-angiogenic agent.

Regulation of Matrix Metalloproteinase (MMP) Expression (MMP-2, MMP-9)

The degradation of the extracellular matrix is a crucial step for both tumor cell invasion and the migration of endothelial cells during angiogenesis. This process is largely mediated by a family of enzymes known as matrix metalloproteinases (MMPs). The this compound analog, compound 9, has been shown to regulate the expression of key MMPs, specifically MMP-2 and MMP-9. nih.govmdpi.com

In studies involving human umbilical vein endothelial cells (HUVECs), compound 9 was found to reduce the expression of both MMP-2 and MMP-9. nih.gov This inhibition of MMP expression in endothelial cells contributes to the suppression of their invasive capabilities, a critical component of angiogenesis.

Furthermore, the anti-metastatic effect of compound 9 has been associated with the inhibition of MMP-2 and MMP-9 in cancer cells. nih.gov The downregulation of these zinc-dependent endopeptidases hinders the ability of tumor cells to break down the surrounding matrix and invade adjacent tissues and blood vessels. The consistent effect of compound 9 on MMP expression in both endothelial and cancer cells highlights a key mechanism of its anti-angiogenic and anti-metastatic activity.

Interaction with Specific Cellular Targets (e.g., CypA/CD147)

A significant breakthrough in understanding the molecular mechanism of the this compound analog, compound 9, is the identification of Cyclophilin A (CypA) as a direct cellular target. researchgate.netmdpi.com CypA is a member of the immunophilin family and plays a crucial role in various cellular processes, including protein folding, signal transduction, and inflammation.

Compound 9 has been shown to bind to CypA, and this interaction is central to its anti-cancer and anti-angiogenic effects. researchgate.netmdpi.com The binding of compound 9 to CypA leads to the downregulation of CD147, the cellular receptor for CypA. researchgate.netmdpi.com The CypA/CD147 interaction is known to activate downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway. researchgate.netmdpi.com

By inhibiting the expression of both CypA and CD147, compound 9 effectively downregulates the CD147-mediated MAPK signaling pathway, including key kinases like JNK and ERK1/2. researchgate.netmdpi.com This disruption of the CypA/CD147 axis and its downstream signaling is a key event that triggers the observed anti-proliferative, pro-apoptotic, and anti-angiogenic effects of compound 9.

Structure Activity Relationship Sar Studies and Analogue Development

Design and Synthesis of Nargenicin (B1140494) A1 Derivatives

The complex scaffold of Nargenicin A1 offers multiple sites for chemical modification. Researchers have targeted various functional groups to generate libraries of derivatives through biosynthetic and synthetic methods.

Metabolic profiling of Nocardia sp. CS682, the producing organism of this compound, has led to the isolation of naturally occurring acetylated derivatives. acs.orgnih.gov By optimizing culture media, researchers successfully isolated two such compounds: 18-O-acetyl-nodusmicin and 18-O-acetyl-nargenicin. acs.orgnih.gov These compounds arise from post-polyketide synthase (PKS) modifications, where an acetyl group is added at the C-18 hydroxyl position. acs.org The characterization of these derivatives has been instrumental in deciphering the later steps of the this compound biosynthetic pathway. nih.gov

To improve properties such as solubility, glycosylated derivatives of this compound have been generated. researchgate.net Using efficient one-pot enzymatic reaction systems, researchers have successfully attached sugar moieties to the this compound core. nih.govresearchgate.net This chemoenzymatic approach has yielded several novel analogues, including:

this compound 11-O-β-D-glucopyranoside

this compound 18-O-β-D-glucopyranoside

this compound 11,18-O-β-D-diglucopyranoside

Nargenicin 11-O-β-D-2-deoxyglucopyranoside researchgate.netnih.gov

These syntheses were achieved using a flexible glycosyltransferase (GT) from Bacillus licheniformis combined with systems for generating the necessary UDP-sugar donors. nih.govresearchgate.net The structural elucidation of these new glycosides was confirmed through various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR). nih.govresearchgate.net

Investigation into the biosynthetic gene cluster of this compound has enabled the generation of novel analogues through the characterization of tailoring enzymes. acs.orgnih.gov This research led to the identification of several deoxygenated and demethylated precursors and derivatives. acs.org Among the most significant of these is 23-demethyl 8,13-deoxynargenicin, also referred to as compound 9 in several studies. researchgate.netmdpi.com This analogue lacks the methyl group at the C-23 position and the ether bridge between C-8 and C-13 found in the parent molecule. researchgate.net Its discovery has been crucial in understanding the key post-PKS modification steps, including the ether-bridge formation, during the biosynthesis of this compound. acs.orgresearchgate.net Other related analogues characterized include 8,13-deoxynargenicin and 23-demethyl 8,13-deoxy-nodusmicin. acs.orgnih.gov

Glycosylated Derivatives (e.g., this compound 11-O-β-D-glucopyranoside)

Computational Approaches in SAR Analysis

Computational methods are integral to modern drug discovery, providing powerful tools for understanding the structure-activity relationships (SAR) of natural products like this compound. These in silico approaches, including molecular docking and virtual screening, allow researchers to predict and analyze the interactions between a molecule and its biological target at an atomic level, thereby guiding the development of more potent and selective analogues.

One of the key applications of computational analysis has been in identifying potential protein targets for this compound. In a notable example of structure-based virtual screening, the StreptomeDB database of natural products was computationally docked against a crystal structure of the Nipah virus matrix protein. oup.com This large-scale screening led to the identification of this compound as a potential inhibitor of this viral protein, highlighting the utility of computational methods in exploring new therapeutic applications for existing natural products. oup.comoup.com

More detailed computational studies have been performed on novel analogues of this compound to elucidate their mechanism of action. An in silico docking analysis was conducted on 23-demethyl 8,13-deoxynargenicin (referred to as compound 9), an analogue that demonstrated potential anticancer and anti-angiogenic activities. nih.govmdpi.com This study aimed to identify the molecular targets responsible for its biological effects. nih.gov The analysis revealed that compound 9 fits well into the cyclosporin (B1163) A binding cavity of Cyclophilin A (CypA), a member of the immunophilin family. nih.govmdpi.com The specific interaction between compound 9 and CypA was further supported by drug affinity responsive target stability (DARTS) and cellular thermal shift assay (CETSA) experiments. nih.govmdpi.com

The docking model, obtained using AutoDock Vina, provided detailed insights into the binding mode. mdpi.com It predicted that compound 9 forms several key interactions within the CypA binding site. mdpi.com The macrolide portion of the analogue settles into a hydrophobic pocket, while its pyrrolidine (B122466) group engages in a π-π interaction with the aromatic residue of Phe60. mdpi.com The stability of the complex is further enhanced by a network of hydrogen bonds and hydrophobic interactions with specific amino acid residues. mdpi.com

Table 1: In Silico Docking Interaction Details for this compound Analogue (Compound 9) with Cyclophilin A (CypA)

Interacting ResidueInteraction Type
Arg55Hydrogen Bond
Gln63Hydrogen Bond
Gly72Hydrogen Bond
Asn102Hydrogen Bond
Trp121Hydrogen Bond
Phe60Hydrophobic, π-π Interaction
Ala101Hydrophobic
Thr73Hydrophobic
His126Hydrophobic
Data sourced from in silico docking analysis of 23-demethyl 8,13-deoxynargenicin (compound 9) with CypA. mdpi.com

Collectively, these computational findings provide a molecular basis for the observed biological activity of this compound analogues, demonstrating how in silico tools can effectively complement experimental studies to build a comprehensive SAR profile. nih.gov

Biological Activities in Non Human and in Vitro Models

Antibacterial Spectrum and Efficacy

Nargenicin (B1140494) A1 exhibits a notable, albeit narrow, spectrum of activity, primarily targeting Gram-positive bacteria. nih.govnih.gov Its mechanism of action involves the inhibition of DNA replication through binding to the alpha subunit of DNA polymerase III, known as DnaE. nih.gov

Nargenicin A1 has shown potent activity against a variety of Gram-positive bacteria, including clinically significant and multidrug-resistant strains. jcdr.netjcdr.net

Staphylococcus aureus : The compound is highly effective against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) strains. acs.orgjmb.or.krwikipedia.org Studies have indicated that this compound's anti-MRSA activity is stronger than that of antibiotics like erythromycin, spiramycin, and vancomycin. jcdr.netjmb.or.krresearchgate.net While its activity against S. aureus is comparable to erythromycin, its cytotoxicity is reported to be significantly lower. jcdr.netjcdr.net

Micrococcus luteus : this compound has reported activity against Micrococcus luteus. nih.govacs.org

Streptococcus : The compound demonstrates pronounced activity against Streptococcus species. jcdr.netjcdr.net In one study, the mean Minimum Inhibitory Concentration (MIC) for Streptococcus was found to be particularly low at 0.017 µg/mL, suggesting strong antibacterial action. jcdr.netresearchgate.net

Enterococcus : this compound has demonstrated antibacterial properties against Enterococcus species. jcdr.netresearchgate.net However, its efficacy can be lower compared to other Gram-positive bacteria, with one study recording a higher mean MIC value of 27.34 µg/mL for Enterococcus. jcdr.netresearchgate.net

Clostridium : The antibacterial activity of this compound extends to anaerobic bacteria such as Clostridium species. jcdr.netjcdr.netadipogen.com

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-positive clinical isolates.

BacteriumStrainMean MIC (µg/mL)
Staphylococcus aureusGeneral3.97 jcdr.netresearchgate.net
MSSA (Methicillin-Sensitive)0.06 jcdr.netresearchgate.net
MRSA (Methicillin-Resistant)0.12 jcdr.netresearchgate.net
VRSA (Vancomycin-Resistant)25 jcdr.netresearchgate.net
StreptococcusGeneral0.017 jcdr.netresearchgate.net
EnterococcusGeneral27.34 jcdr.netresearchgate.net
E. faecalis14.45 jcdr.net
E. faecium53.13 jcdr.net

This compound has been identified as a bactericidal agent against mycobacteria, where it acts as a genotoxin that inhibits the replicative DNA polymerase DnaE1, leading to a DNA damage response. acs.orgresearchgate.netrcsb.org

Mycobacterium tuberculosis : The compound is active against Mycobacterium tuberculosis (Mtb), including drug-sensitive and drug-resistant clinical isolates. nih.govacs.org In standard culture conditions, the MIC against Mtb H37Rv was determined to be 12.5 µM. nih.govacs.org The binding of this compound to Mtb DnaE1 is dependent on the presence of a DNA substrate. acs.orgrcsb.org

Mycobacterium smegmatis : this compound also shows activity against Mycobacterium smegmatis. nih.govacs.org

The table below shows the MIC of this compound against mycobacterial species.

BacteriumStrainMIC (µM)
Mycobacterium tuberculosisH37Rv12.5 nih.govacs.org
Mycobacterium smegmatismc²155>50

While primarily known for its antibacterial effects, some sources suggest that this compound also possesses antifungal properties. ontosight.ai However, detailed research findings and specific data on its spectrum of antifungal activity are not extensively documented in the reviewed literature. ontosight.ai

Antimycobacterial Activity (Mycobacterium tuberculosis, Mycobacterium smegmatis)

Anti-angiogenic Activities (Analogs)

While this compound is primarily known for its antibacterial properties, a novel analog, 23-demethyl 8,13-deoxynargenicin (referred to as compound 9), has demonstrated significant anti-angiogenic activities. researchgate.netmdpi.com This analog effectively inhibits the formation of new blood vessels, a critical process in tumor growth and metastasis. nih.gov Its mode of action involves targeting key signaling pathways in both endothelial and tumor cells. nih.govnih.gov

Studies utilizing Human Umbilical Vein Endothelial Cells (HUVECs) have shown that compound 9 potently inhibits various stages of the angiogenic process when stimulated by vascular endothelial growth factor (VEGF). nih.govnih.gov The compound was found to suppress HUVEC proliferation, their ability to invade surrounding tissues, the formation of capillary-like structures, and their adhesion to the extracellular matrix. researchgate.net These inhibitory effects are linked to the downregulation of the VEGF/VEGFR2 signaling pathway and a reduction in the expression of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for breaking down the matrix to allow for cell movement. nih.govnih.gov

Table 1: In Vitro Anti-angiogenic Effects of this compound Analog (Compound 9) on HUVECs

Assay Type Observed Effect Mechanism of Action
Proliferation Inhibition of VEGF-stimulated cell growth. nih.gov Downregulation of VEGF/VEGFR2-mediated signaling pathways. nih.gov
Invasion Reduced ability of cells to move through a matrix. nih.gov Decreased expression of MMP-2 and MMP-9. nih.gov
Capillary Tube Formation Inhibition of the formation of three-dimensional, tube-like structures. researchgate.net Disruption of endothelial cell differentiation and organization. nih.gov

| Adhesion | Decreased ability of cells to attach to the extracellular matrix. | Interference with cell-matrix interaction signaling. nih.gov |

This table summarizes the key findings from in vitro studies on the anti-angiogenic properties of the this compound analog, compound 9.

The anti-angiogenic potential of the this compound analog, compound 9, was further substantiated using the in ovo chick embryo chorioallantoic membrane (CAM) assay. nih.gov This model provides an in vivo environment to observe blood vessel formation. sysrevpharm.org Treatment with compound 9 resulted in a significant suppression of neovascularization on the chorioallantoic membrane of growing chick embryos. nih.govnih.gov The density of microvessels was markedly decreased following treatment, confirming the compound's potent anti-angiogenic activity in a living system without causing toxicity to pre-existing vessels. nih.gov

Table 2: In Ovo Anti-angiogenic Effects of this compound Analog (Compound 9)

Model Assay Key Finding

This table presents the results from the CAM assay, demonstrating the in vivo anti-angiogenic efficacy of the this compound analog, compound 9.

In Vitro Endothelial Cell Assays (HUVEC Proliferation, Invasion, Capillary Tube Formation, Adhesion)

Anti-inflammatory and Antioxidant Activities

This compound itself has demonstrated notable anti-inflammatory and antioxidant properties in various experimental models. nih.govexcli.de It has been shown to protect against oxidative stress and to attenuate inflammatory responses by modulating key signaling pathways. nih.govresearchgate.net

In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for inducing an inflammatory response, this compound showed significant inhibitory effects. nih.govresearchgate.net Treatment with this compound markedly inhibited the LPS-induced production of pro-inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). excli.deresearchgate.net This was associated with a decrease in the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov

Furthermore, this compound attenuated the expression and secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and IL-6. nih.govexcli.de The compound also suppressed the generation of reactive oxygen species (ROS) induced by LPS. nih.govresearchgate.net The underlying mechanism for these anti-inflammatory effects is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.govresearchgate.net this compound was observed to prevent the nuclear translocation of NF-κB and the degradation of its inhibitor, IκB-α. nih.govresearchgate.net

Table 3: Anti-inflammatory and Antioxidant Effects of this compound in LPS-Stimulated RAW 264.7 Macrophages

Activity Effect
Anti-inflammatory Inhibited production of NO, PGE2, TNF-α, IL-1β, and IL-6. nih.govexcli.de
Downregulated expression of iNOS and COX-2. nih.gov
Blocked the NF-κB signaling pathway. researchgate.net

| Antioxidant | Suppressed the generation of reactive oxygen species (ROS). nih.gov |

This table summarizes the demonstrated anti-inflammatory and antioxidant activities of this compound in a macrophage model.

The anti-inflammatory and antioxidant potential of this compound has been confirmed in an in vivo non-mammalian model using zebrafish (Danio rerio) larvae. nih.govexcli.de When inflammation and oxidative stress were induced in zebrafish larvae by microinjection with LPS, subsequent treatment with this compound conferred strong protective effects. nih.govnih.gov Specifically, this compound led to a concentration-dependent decrease in the production of both NO and ROS in the LPS-injected larvae. nih.govresearchgate.net These findings support the in vitro results and demonstrate the efficacy of this compound in mitigating inflammatory and oxidative responses at an organismal level. researchgate.netexcli.de

Table 4: List of Compounds

Compound Name
This compound
23-demethyl 8,13-deoxynargenicin (compound 9)
1,25-dihydroxyvitamin D3
All-trans retinoic acid
Lipopolysaccharide (LPS)
Nitric Oxide (NO)
Prostaglandin E2 (PGE2)
Tumor Necrosis Factor-alpha (TNF-α)
Interleukin-1beta (IL-1β)
Interleukin-6 (IL-6)

In Vitro Macrophage Models (e.g., LPS-stimulated RAW 264.7 cells)

Cell Protective Effects (e.g., against DNA Damage and Apoptosis in Hirame Natural Embryo (HINAE) Cells)

This compound, an antibiotic compound isolated from Nocardia argentinensis, has demonstrated significant cell-protective properties in in vitro studies, particularly in mitigating DNA damage and apoptosis in Hirame Natural Embryo (HINAE) cells. researchgate.netnih.govrepec.org Research has focused on its ability to counteract the cytotoxic effects induced by agents like tacrolimus (B1663567), a widely used immunosuppressant known to cause cellular stress. nih.govrepec.org

Studies have shown that the cytotoxic effects of tacrolimus on HINAE cells, which include reduced cell survival, are linked to the induction of DNA damage and apoptosis. researchgate.netnih.gov Co-treatment with this compound was found to prevent these detrimental effects. researchgate.netnih.gov The protective mechanism of this compound is, at least in part, attributed to its antioxidant activity and its ability to scavenge reactive oxygen species (ROS). researchgate.netnih.gov

The induction of apoptosis by tacrolimus in HINAE cells is associated with an increase in ROS generation and a decrease in adenosine (B11128) triphosphate (ATP) levels, indicating mitochondrial dysfunction. researchgate.netnih.gov The presence of this compound significantly attenuates these changes, suggesting that it helps preserve mitochondrial function in the face of oxidative stress. researchgate.netnih.gov This points to an oxidative stress-associated mechanism for tacrolimus-induced apoptosis, which this compound effectively counters. researchgate.netnih.gov

Further investigation into the molecular pathways involved revealed that this compound suppresses the tacrolimus-induced downregulation of B-cell lymphoma-2 (Bcl-2), an anti-apoptotic protein, and the upregulation of Bax, a pro-apoptotic protein. researchgate.netnih.gov Additionally, this compound was shown to inhibit the activation of caspase-3, a key executioner caspase in the apoptotic cascade. researchgate.netnih.gov These findings collectively indicate that this compound protects HINAE cells from DNA damage and apoptosis by scavenging ROS and thereby inhibiting the mitochondrial-dependent apoptotic pathway. researchgate.netnih.gov The protective effects of this compound against tacrolimus-induced DNA damage have been visualized using techniques such as the comet assay. researchgate.netresearchgate.net

The table below summarizes the key findings on the protective effects of this compound in HINAE cells.

Parameter Effect of Tacrolimus Alone Effect of Co-treatment with this compound Reference
Cell SurvivalDecreasedIncreased researchgate.netnih.gov
DNA DamageIncreasedDecreased researchgate.netnih.govresearchgate.net
ApoptosisIncreasedDecreased researchgate.netnih.govnih.gov
ROS GenerationIncreasedDecreased researchgate.netnih.govresearchgate.net
ATP LevelsDecreasedAttenuated Decrease researchgate.netnih.govresearchgate.net
Bcl-2 ExpressionDownregulatedSuppressed Downregulation researchgate.netnih.gov
Bax ExpressionUpregulatedSuppressed Upregulation researchgate.netnih.gov
Caspase-3 ActivationIncreasedSuppressed Activation researchgate.netnih.gov

Advanced Research Methodologies and Analytical Techniques

Fermentation and Culture Optimization Techniques

The primary source of Nargenicin (B1140494) A1 is the fermentation of the actinomycete Nocardia sp. CS682. researchgate.netjmb.or.kr Optimization of the fermentation process is paramount for maximizing the yield of this potent antibiotic. Researchers have focused on refining the culture medium composition and fermentation parameters to create an optimal environment for its production.

Key strategies in fermentation and culture optimization include:

Medium Composition: The choice of carbon and nitrogen sources significantly impacts Nargenicin A1 production. Studies have identified that supplementing the culture medium with specific precursors can enhance yield. For instance, the addition of methyl oleate (B1233923), sodium propionate (B1217596), or sodium acetate (B1210297) has been shown to increase production by supplying the necessary building blocks for the polyketide backbone of this compound. jmb.or.krjmb.or.kr

Statistical Media Optimization: A systematic approach to optimizing media components, often using statistical designs, has been employed to boost production. For example, the addition of L-proline and D-glucose, optimized through such methods, has led to a significant increase in this compound titers. researchgate.netresearchgate.net

Fed-Batch Culture: To overcome nutrient limitations in batch cultures, fed-batch strategies are utilized. This involves the controlled feeding of nutrients during the fermentation process, which has been shown to enhance production by several folds compared to standard batch fermentation. nih.govresearchgate.net

One-Strain-Many-Compounds (OSMAC) Approach: This technique involves manipulating the culture conditions to induce the production of different secondary metabolites from a single microbial strain. By altering media and cultivation parameters, researchers can explore the metabolic potential of Nocardia sp. CS682 beyond this compound. mdpi.comnih.gov

Genetic and Metabolic Engineering Methodologies

Genetic and metabolic engineering offer powerful tools for rationally improving this compound production by modifying the producing organism at the genetic level.

Key methodologies include:

Biosynthetic Gene Cluster (BGC) Identification: The "nar" biosynthetic gene cluster responsible for this compound production in Nocardia sp. CS682 has been identified. acs.orgnih.gov This knowledge is fundamental for targeted genetic manipulations.

Overexpression of Regulatory Genes: Enhancing the expression of positive regulatory genes within the BGC can significantly increase the production of the target compound. This has been a successful strategy for boosting this compound yields. researchgate.net

Precursor Pathway Engineering: The biosynthesis of this compound depends on a steady supply of precursors like acetyl-CoA and propionyl-CoA. nih.gov Engineering the central carbon metabolism to increase the intracellular pools of these precursors is a key metabolic engineering strategy. For instance, expressing acetyl-CoA carboxylase genes has been shown to improve production by increasing the precursor supply. nih.gov

Heterologous Expression: The entire "nar" BGC has been successfully transferred and expressed in a different host organism, Streptomyces venezuelae, demonstrating the feasibility of producing this compound in a potentially more tractable host. acs.orgnih.gov

Gene Inactivation: Inactivating the this compound biosynthetic gene cluster can lead to the discovery of other, previously unobserved, "cryptic" secondary metabolites produced by the same strain. mdpi.comnih.gov

Structural Elucidation Techniques

Determining the complex chemical structure of this compound requires a combination of advanced spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.

1D NMR (¹H and ¹³C): Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide initial information on the types and numbers of protons and carbons in the molecule.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms. COSY (Correlation Spectroscopy) identifies proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons, allowing for the complete assembly of the molecular structure. The structure of this compound has been confirmed using these comprehensive NMR analyses. researchgate.net

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Data represents a compilation from scientific literature and may vary slightly based on solvent and experimental conditions)

PositionδC (ppm)δH (ppm, multiplicity, J in Hz)
1170.1-
2122.35.89 (d, 10.5)
3145.27.26 (dd, 15.0, 10.5)
434.52.51 (m), 2.35 (m)
572.94.01 (m)
639.81.95 (m)
7213.1-
854.33.18 (s)
978.13.67 (d, 9.0)
1041.22.05 (m)
1125.11.68 (m), 1.52 (m)
12131.55.43 (t, 7.0)
13135.4-
1439.82.15 (s)
1517.61.05 (d, 7.0)
1620.91.75 (s)
1712.11.18 (d, 6.5)
1821.42.21 (s)

Mass Spectrometry (MS), including HR-QTOF ESI-MS/MS

Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound.

High-Resolution Quadrupole Time-of-Flight Electrospray Ionization Mass Spectrometry (HR-QTOF ESI-MS): This high-resolution technique provides a highly accurate mass measurement of the molecule, allowing for the confident determination of its elemental formula. nih.gov For this compound, this analysis typically shows a sodiated molecule [M+Na]⁺. nih.gov

Tandem Mass Spectrometry (MS/MS): In MS/MS, the parent ion is fragmented, and the resulting fragmentation pattern provides structural information that corroborates the data obtained from NMR. This technique has been used to characterize this compound and its derivatives. nih.govriss.kr

Ultra-High Performance Liquid Chromatography-Photodiode Array (UPLC-PDA)

UPLC-PDA is a powerful analytical tool for the separation, quantification, and purity assessment of this compound.

Ultra-High Performance Liquid Chromatography (UPLC): UPLC provides high-resolution separation of this compound from complex mixtures like fermentation broths, with faster analysis times and greater sensitivity than conventional HPLC. nih.govresearchgate.net

Photodiode Array (PDA) Detection: The PDA detector records the UV-Vis spectrum of the eluting compounds. This compound has a characteristic UV absorbance that allows for its selective detection and quantification. nih.govresearchgate.net This method is routinely used to monitor the production of this compound and to analyze novel derivatives. researchgate.netresearchgate.net

Biochemical and Molecular Assays

A variety of biochemical and molecular assays are employed to understand the biological activity and mechanism of action of this compound.

Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) of this compound against various pathogenic bacteria is determined using methods like broth microdilution. jcdr.net These assays have confirmed its potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). jmb.or.kr

Mechanism of Action Studies: Biochemical assays have been instrumental in identifying the cellular target of this compound. It has been shown to inhibit bacterial DNA synthesis by targeting the replicative DNA polymerase DnaE1. acs.orgbiorxiv.org

Proteomics and Target Identification: Advanced proteomic techniques, such as two-dimensional gel electrophoresis (2-DE) followed by MALDI-TOF mass spectrometry, have been used to identify the cellular targets of novel this compound analogs. mdpi.com For instance, this approach identified cyclophilin A as a potential anticancer target for a this compound derivative. mdpi.com

In Vitro Enzymatic Assays: To characterize the function of enzymes in the this compound biosynthetic pathway, in vitro assays are performed with purified enzymes and their respective substrates. acs.orgnih.gov

Enzymatic Assays for Biosynthetic Pathway Characterization

The biosynthesis of this compound, a complex macrolide, has been significantly unraveled through the use of enzymatic assays. These assays are crucial for identifying and functionally characterizing the enzymes involved in the molecule's assembly line. The biosynthetic gene cluster (BGC) for this compound has been identified in Nocardia species, including Nocardia argentinensis, Nocardia arthritidis, and Nocardia sp. CS682. researchgate.netnih.govacs.org

In vitro enzymatic reactions have been instrumental in deciphering the post-Polyketide Synthase (PKS) modification pathway. nih.govacs.org Studies have characterized key enzymes such as NgnP1, NgnM, and NgnO3, clarifying their roles in the later steps of biosynthesis. researchgate.netnih.govacs.org For instance, research identified a putative iron-α-ketoglutarate-dependent dioxygenase as the enzyme responsible for the critical formation of the ether bridge from its precursor, 8,13-deoxynargenicin. researchgate.net The characterization of various biosynthetic intermediates and novel analogues has extended the understanding of these key tailoring steps. researchgate.netnih.govacs.org

The heterologous expression of the this compound biosynthetic gene cluster in hosts like Streptomyces venezuelae has also been a key strategy, confirming the cluster's role in producing the compound. nih.govacs.org

Table 1: Key Enzymes in this compound Biosynthesis Characterized by Enzymatic Assays

Enzyme/Protein Proposed Function in Biosynthesis Organism/System Studied Citation
NgnP1 Post-PKS modification Nocardia sp. CS682 (in vitro) researchgate.netnih.gov
NgnM Post-PKS modification Nocardia sp. CS682 (in vitro) researchgate.netnih.gov
NgnO3 Post-PKS modification Nocardia sp. CS682 (in vitro) researchgate.netnih.gov
Iron-α-ketoglutarate-dependent dioxygenase Formation of the ether bridge Nocardia arthritidis researchgate.net

Cell-Based Assays (MTT, DAPI Staining, Flow Cytometry)

A variety of cell-based assays have been employed to investigate the biological activities of this compound and its derivatives, particularly focusing on their effects on cell viability, apoptosis, and cell cycle progression.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently used to assess cell viability. In one study, the MTT assay was used to evaluate the protective effects of this compound against tacrolimus-induced cytotoxicity in hirame natural embryo (HINAE) cells. mdpi.com Another study utilized this assay to determine the cytotoxicity of this compound against RAW 264.7 macrophages. excli.de Similarly, the viability of MDA-MB-231 human breast cancer cells after treatment with related compounds was measured using the MTT assay. researchgate.net

DAPI (4',6-diamidino-2-phenylindole) staining is a fluorescent staining method used to visualize nuclear DNA. It is particularly effective for observing changes in nuclear morphology associated with apoptosis, such as chromatin condensation and nuclear fragmentation. researchgate.net In HINAE cells, DAPI staining was used to visualize apoptotic nuclei following treatment with tacrolimus (B1663567), an effect that was mitigated by this compound. researchgate.net

Flow cytometry is a powerful technique that allows for the multi-parametric analysis of individual cells. It has been used to further quantify apoptosis through Annexin V/propidium iodide (PI) staining. researchgate.net This method can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. researchgate.net Flow cytometry has also been used to analyze the cell cycle distribution, revealing that a novel this compound analog, compound 9, induces G2/M phase arrest in AGS gastric cancer cells. researchgate.net Additionally, this technique has been applied to measure intracellular reactive oxygen species (ROS) levels using probes like DCF-DA and to determine mitochondrial membrane potential with dyes such as JC-1. excli.deresearchgate.net

Table 2: Summary of Cell-Based Assay Findings for this compound and Analogs

Assay Cell Line Compound Finding Citation
MTT Assay HINAE cells This compound Showed protective effects against tacrolimus-induced cytotoxicity. mdpi.com
DAPI Staining HINAE cells This compound Prevented tacrolimus-induced apoptotic nuclear condensation. researchgate.net
Flow Cytometry AGS cells Compound 9* Induced G2/M cell cycle arrest and apoptosis. researchgate.net
Flow Cytometry RAW 264.7 cells This compound Reduced LPS-induced intracellular ROS levels. excli.de
Flow Cytometry HINAE cells This compound Prevented tacrolimus-induced apoptosis (Annexin V) and loss of mitochondrial membrane potential (JC-1). researchgate.net

*Compound 9 is 23-demethyl 8,13-deoxynargenicin, a novel analog of this compound.

Macromolecular Synthesis Incorporation Assays

Macromolecular synthesis incorporation assays are fundamental to identifying the specific cellular processes inhibited by an antimicrobial compound. These assays measure the incorporation of radiolabeled precursors into major cellular macromolecules like DNA, RNA, and proteins.

Studies in both Staphylococcus aureus and Mycobacterium tuberculosis (Mtb) have demonstrated that this compound selectively and profoundly inhibits DNA synthesis. acs.orgbiorxiv.orgnih.govcabidigitallibrary.org In an Mtb-focused study, a macromolecular incorporation assay revealed that this compound caused a significant reduction in the incorporation of [³H]-uracil (which is converted to thymidine (B127349) for DNA synthesis in this context) into DNA. acs.orgbiorxiv.orgnih.gov In contrast, the compound had a much more limited effect on the synthesis of RNA, protein, peptidoglycan, and fatty acids. acs.orgbiorxiv.orgnih.gov This high degree of selectivity pointed towards DNA replication as the primary target pathway. acs.orgnih.gov

**Table 3: Effect of this compound on Macromolecular Synthesis in *M. tuberculosis***

Macromolecule Radiolabeled Precursor Inhibition at 2x MIC Inhibition at 20x MIC Citation
DNA [³H]-uracil ~60% >95% acs.orgbiorxiv.orgnih.gov
RNA [³H]-uracil Limited Impact Limited Impact acs.org
Protein [³H]-leucine Limited Impact Limited Impact acs.org
Peptidoglycan [¹⁴C]-N-acetyl-glucosamine Limited Impact Limited Impact acs.org
Fatty Acid [¹⁴C]-acetate Limited Impact Limited Impact acs.org

Protein-Ligand Interaction Studies (e.g., Cryo-Electron Microscopy)

To understand the precise molecular mechanism of inhibition, high-resolution structural techniques are employed. Cryo-electron microscopy (cryo-EM) has been a powerful tool in visualizing the interaction between this compound and its molecular target.

Structural analysis by cryo-EM has revealed the unique binding mode of this compound to the replicative DNA polymerase DnaE1 in M. tuberculosis. acs.orgrcsb.org A key finding from these studies is that the binding of this compound is DNA-dependent. acs.orgresearchgate.net The compound does not simply bind to the enzyme alone but rather to the DnaE1-DNA complex. acs.orgrcsb.org

The cryo-EM structure, determined at a resolution of 2.90 Å, shows that this compound wedges itself between the polymerase and the terminal base pair of the DNA duplex. acs.orgrcsb.orgresearchgate.net In this position, it physically occupies the space that would normally be filled by both the incoming deoxynucleoside triphosphate (dNTP) and the templating DNA base, thereby sterically blocking the addition of new nucleotides and halting DNA replication. acs.orgrcsb.orgresearchgate.net The structure also identified specific hydrogen bond interactions between this compound and amino acid residues Arg667, His787, and Gln638 of the DnaE1 protein. acs.org

Proteomics and Target Identification Approaches

Proteomics provides a global view of protein expression changes within a cell in response to a chemical compound, offering a powerful, unbiased method for identifying potential drug targets.

Two-Dimensional Gel Electrophoresis (2-DE) coupled with MALDI/TOF/MS

This classic proteomics workflow has been successfully used to identify the molecular target of a novel, anticancer this compound analog known as compound 9 (23-demethyl 8,13-deoxynargenicin). researchgate.netresearchgate.netnih.gov In this approach, total protein extracts from human gastric adenocarcinoma (AGS) cells, both with and without treatment with compound 9, were separated first by isoelectric point and then by molecular weight using two-dimensional gel electrophoresis (2-DE). researchgate.netnih.gov

By comparing the protein spot patterns on the gels, researchers identified multiple protein spots that were significantly downregulated following treatment with compound 9. researchgate.netnih.gov These differentially expressed protein spots were then excised from the gel and identified using Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI/TOF/MS). researchgate.netresearchgate.net This analysis revealed that compound 9 treatment significantly suppressed the expression of Cyclophilin A (CypA), a member of the immunophilin family, which was subsequently validated as a primary target. researchgate.netresearchgate.netnih.gov

Table 4: Proteins Downregulated in AGS Cells by Compound 9, Identified via 2-DE and MALDI-TOF MS

Spot No. Identified Protein Accession No. Fold Change Citation
1 Cyclophilin A (CypA) P62937 -5.7 researchgate.net
2 Peroxiredoxin-2 P32119 -3.1 researchgate.net
3 Phosphatidylethanolamine-binding protein 1 P30086 -3.5 researchgate.net
4 Ubiquitin-conjugating enzyme E2 N P61081 -3.1 researchgate.net
5 Superoxide dismutase [Cu-Zn] P00441 -3.6 researchgate.net
6 Galectin-1 P09382 -3.0 researchgate.net
7 Thioredoxin P10599 -3.1 researchgate.net
8 Nucleoside diphosphate (B83284) kinase A P15531 -3.4 researchgate.net
9 Glutathione S-transferase P P09211 -3.1 researchgate.net
10 Protein S100-A6 P06703 -3.1 researchgate.net

*Note: Data pertains to the this compound analog, compound 9. researchgate.net

Drug Affinity Responsive Target Stability (DARTS) Assay

The Drug Affinity Responsive Target Stability (DARTS) assay is a technique used to validate the direct physical interaction between a small molecule and its target protein. creative-proteomics.com The principle of DARTS is that when a small molecule ligand binds to its target protein, it often induces a conformational change that makes the protein more resistant to proteolysis. creative-proteomics.com

This method was used to confirm the proteomics finding that Cyclophilin A (CypA) is a direct target of the this compound analog, compound 9. researchgate.netresearchgate.netnih.govnih.gov In the experiment, cell lysates were treated with either compound 9 or a vehicle control and then subjected to limited digestion by a protease, such as pronase. researchgate.netcreative-proteomics.com The subsequent analysis, typically by western blot, showed that in the presence of compound 9, CypA was protected from degradation, whereas in the control group it was readily digested. researchgate.net This protease protection confirmed a specific and direct binding interaction between compound 9 and the CypA protein, validating the results from the 2-DE proteomics screen. researchgate.netresearchgate.netnih.gov

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique used to verify direct binding between a ligand, such as a small molecule drug, and its protein target within a cellular environment. The principle of CETSA is based on the increased thermal stability of a protein when it is bound to a ligand. This stabilization results in the protein remaining soluble at higher temperatures compared to its unbound state.

In the context of nargenicin research, CETSA has been instrumental in validating the molecular target of a novel, potent analog of this compound. researchgate.netnih.gov Specifically, studies on an analog known as 23-demethyl 8,13-deoxynargenicin (referred to as compound 9) utilized CETSA to confirm its direct interaction with cyclophilin A (CypA) in human gastric adenocarcinoma (AGS) cells. researchgate.netnih.govresearchgate.net Researchers observed that in the presence of compound 9, CypA exhibited enhanced stability at elevated temperatures, confirming a specific physical interaction between the two molecules inside the cancer cells. researchgate.netnih.gov This approach, often used alongside methods like the drug affinity responsive target stability (DARTS) assay, provides conclusive evidence of target engagement, which is a critical step in understanding the mechanism of action of a bioactive compound. researchgate.netnih.govresearchgate.net

Computational and In Silico Modeling

Computational methods are indispensable in modern drug discovery and natural product research. For this compound and its analogs, in silico modeling has provided detailed hypotheses regarding their molecular interactions and has guided further biological investigation.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. This method is frequently used to predict the binding mode of a small molecule ligand to its protein target.

In silico docking analyses have been crucial in elucidating the interactions of nargenicin derivatives with their protein targets. nih.gov For the this compound analog, compound 9, molecular docking simulations revealed that its structure fits favorably into the cyclosporin (B1163) A binding cavity of its target, cyclophilin A (CypA). researchgate.netnih.govmdpi.com These simulations, performed using programs like AutoDock Vina, predicted specific hydrogen bonding interactions between the compound and key amino acid residues of CypA, including Arg55, Gln63, Gly72, Asn102, and Trp121. mdpi.com

Similarly, computational models have been developed for this compound itself, showing its binding site within the replicative DNA polymerase DnaE1 in Mycobacterium tuberculosis and Staphylococcus aureus. acs.org These models are critical for understanding the compound's antibacterial mechanism and for guiding medicinal chemistry efforts to expand its spectrum of activity. acs.orgnih.gov While not explicitly detailed for this compound in the available literature, molecular dynamics (MD) simulations are often employed following docking to assess the stability of the predicted protein-ligand complex over time, providing further confidence in the proposed binding mode. mdpi.com

Table 1: Summary of Molecular Docking Studies on this compound and its Analog
CompoundProtein TargetKey FindingsSoftware/MethodReference
23-demethyl 8,13-deoxynargenicin (compound 9)Cyclophilin A (CypA)Fits into the cyclosporin A binding cavity; forms hydrogen bonds with Arg55, Gln63, Gly72, Asn102, and Trp121.AutoDock Vina researchgate.netmdpi.com
This compoundDnaE1 (M. tuberculosis)Binding site between the displaced template base and the polymerase fingers domain identified via a cryo-EM structure.Computational Modeling/Cryo-EM acs.org
This compoundDnaE (S. aureus)A computational model of the binding site was generated, consistent with resistance mutations found in the dnaE gene.Computational Modeling acs.org

Bioinformatics and genome mining are essential for discovering and characterizing the biosynthetic gene clusters (BGCs) responsible for producing natural products. BGCs are physically clustered sets of genes in an organism's genome that encode the proteins and enzymes required for the synthesis of a specific secondary metabolite.

The this compound biosynthetic gene cluster, often designated as the nar BGC, has been successfully identified and characterized from several producer strains, primarily belonging to the genus Nocardia. researchgate.netnih.govacs.org Through genome sequencing and the application of bioinformatics tools like antiSMASH (Antibiotics and Secondary Metabolite Analysis Shell) and RAST (Rapid Annotation using Subsystem Technology), researchers have elucidated the genetic blueprint for nargenicin biosynthesis. secondarymetabolites.orgacgpubs.orgconfex.com

Studies have reported the identification of the complete 85 kb nar BGC from Nocardia arthritidis and a homologous cluster from Nocardia sp. CS682. researchgate.netnih.gov This has allowed for the functional characterization of key enzymes, including those responsible for forming the core decalin moiety and the distinctive ether bridge of the molecule. researchgate.netnih.govacs.org Furthermore, the knowledge gained from genome mining has enabled metabolic engineering strategies. For instance, the inactivation of the this compound BGC in Nocardia sp. CS682 led to the production and isolation of entirely different, novel compounds, showcasing how genome mining can unlock cryptic biosynthetic potential within an organism. acgpubs.orgmdpi.com This understanding provides a direct pathway for the rational bioengineering of the BGC to produce novel nargenicin analogs with potentially improved properties. researchgate.net

Table 2: Producer Organisms and Biosynthetic Gene Cluster (BGC) Details for this compound
Producer OrganismBGC DesignationKey Research FindingsReference
Nocardia argentinensisnar BGCOne of the first species from which the BGC was reported. nih.govacs.orgsecondarymetabolites.org
Nocardia arthritidisnar BGCAn 85 kb BGC was identified and found to be solely responsible for nargenicin production. researchgate.net
Nocardia sp. CS682nar BGCBGC identified and heterologously expressed in Streptomyces venezuelae; inactivation led to the discovery of novel compounds. nih.govmdpi.com

Future Research Directions and Unexplored Avenues

Discovery of Novel Biosynthetic Pathways and Enzymes

A fundamental avenue of future research lies in the continued exploration of the Nargenicin (B1140494) A1 biosynthetic gene cluster (BGC). Although the BGC from Nocardia argentinensis, Nocardia arthritidis, and Nocardia sp. CS682 has been identified, a complete understanding of all the enzymatic steps is still unfolding. researchgate.netacs.orgnih.gov The characterization of the post-polyketide synthase (PKS) tailoring enzymes is a key area of focus. Studies have begun to decipher this pathway by identifying intermediates and characterizing the in vitro enzymatic reactions of proteins like NgnP1, NgnM, and NgnO3. researchgate.netacs.orgnih.gov This work has extended the understanding of key modification steps, including the formation of the core decalin moiety and its subsequent modification by an ether bridge. researchgate.netacs.orgnih.gov

Further investigation into the biosynthesis of the distinctive pyrrole-2-carboxylate moiety is also warranted. It is known to be derived from L-proline through the coordinated action of three proteins: NgnN4 (proline adenyltransferase), NgnN5 (proline carrier protein), and NgnN3 (flavin-dependent acyl-coenzyme A dehydrogenase). nih.gov Future studies could focus on elucidating the precise catalytic mechanisms and structures of these enzymes, which could provide tools for generating novel pyrrole-containing analogues.

Metabolic engineering approaches, such as inactivating the Nargenicin A1 biosynthetic pathway, can also lead to the discovery of novel compounds and provide deeper insights into the biosynthetic mechanism. researchgate.net The heterologous expression of the Nargenicin BGC in more genetically tractable hosts like Streptomyces venezuelae has been achieved and serves as a powerful platform for future pathway engineering and enzyme characterization. acs.orgnih.gov

Enzyme/ProteinFunction in this compound BiosynthesisSource Organism
NgnP1, NgnM, NgnO3 Post-PKS tailoring enzymes involved in modification of the macrolide core. researchgate.netacs.orgnih.govNocardia sp. CS682
NgnN4 Proline adenyltransferase; catalyzes the ATP-dependent activation of L-proline. nih.govNocardia sp. CS682
NgnN5 Proline carrier protein; binds the activated L-prolyl-AMP. nih.govNocardia sp. CS682
NgnN3 Flavin-dependent acyl-coenzyme A dehydrogenase; catalyzes the oxidation of prolyl-S-PCP to form pyrrole-2-carboxylate. nih.govNocardia sp. CS682

Rational Design and Synthesis of this compound Analogues with Tuned Bioactivities

The structural complexity of this compound offers a rich scaffold for chemical and biological modification. A major future direction is the rational design and synthesis of analogues with improved or entirely new biological activities. ontosight.ai This can be achieved through several promising strategies.

Metabolic Engineering and Heterologous Expression: By manipulating the biosynthetic pathway, novel analogues have already been generated. For instance, characterizing the tailoring steps in Nocardia sp. CS682 led to the isolation of several new analogues, including 23-demethyl 8,13-deoxynargenicin (also referred to as compound 9), which, unlike its parent compound, displays potent anticancer activity. researchgate.netmdpi.com Expressing enzymes from other pathways, such as the P450 hydroxylase PikC from the pikromycin (B1677795) pathway of Streptomyces venezuelae, in the nargenicin producer resulted in the creation of this compound acid. researchgate.netnih.gov

Enzymatic and Chemoenzymatic Synthesis: One-pot enzymatic reaction systems have been successfully used to generate novel glycosylated derivatives. researchgate.netnih.gov Combining activated sugar donors with glycosyltransferases allows for the creation of compounds like this compound 11-O-β-D-glucopyranoside and this compound 18-O-β-D-glucopyranoside. researchgate.netnih.gov These modifications can enhance properties like solubility. researchgate.net Future work could explore a wider range of glycosyltransferases and sugar substrates to create a library of new glyco-conjugates.

Combinatorial Biosynthesis: This advanced approach involves swapping modules or domains between different polyketide synthase (PKS) gene clusters to create hybrid macrolides. nih.gov This strategy, coupled with the feeding of synthetic precursor molecules (chemosynthetic biogenesis), could be applied to the this compound pathway to generate a vast number of novel structures with potentially enhanced or altered bioactivities. nih.gov

This compound AnalogueMethod of GenerationNotable Bioactivity
23-demethyl 8,13-deoxynargenicin (Compound 9) Isolated from Nocardia sp. CS682 after characterizing post-PKS tailoring steps. researchgate.netmdpi.comPotent antitumor and antiangiogenic activity. researchgate.netmdpi.com
This compound acid Heterologous expression of pikC from S. venezuelae in the nargenicin producer. researchgate.netnih.govReduced antibacterial activity compared to this compound. researchgate.netnih.gov
This compound 11-O-β-D-glucopyranoside One-pot enzymatic glycosylation using glycosyltransferase from Bacillus licheniformis. researchgate.netnih.govEnhanced solubility. researchgate.net
18-O-acetyl-nargenicin Isolated from metabolic profiling of Nocardia sp. CS682 in optimized media. acs.orgnih.govBioactivity not fully detailed in sources.

Elucidation of Additional Molecular Targets and Signaling Pathways

While the primary antibacterial target of this compound in some bacteria is known to be the replicative DNA polymerase DnaE, its full spectrum of molecular interactions, and those of its analogues, is far from completely understood. mdpi.comacs.orgbiorxiv.org A critical area for future research is the identification of additional molecular targets and the signaling pathways they modulate, particularly for the non-antibacterial activities that have been discovered.

For the anticancer analogue, 23-demethyl 8,13-deoxynargenicin (compound 9), chemical proteomics has identified Cyclophilin A (CypA) as a key molecular target in gastric cancer cells. nih.govmdpi.com The interaction between compound 9 and CypA was confirmed using methods like drug affinity responsive target stability (DARTS) and cellular thermal shift assay (CETSA). nih.gov This interaction leads to the downregulation of the CD147-mediated mitogen-activated protein kinase (MAPK) signaling pathway , including JNK and ERK1/2. nih.govmdpi.com Further research could explore the role of this interaction in other cancer types.

Compound 9 has also been shown to inhibit angiogenesis by downregulating the VEGF/VEGFR2 signaling pathway in endothelial cells and suppressing the HIF-1α/VEGF pathway in tumor cells. mdpi.comnih.gov Its anticancer effects are also linked to the induction of G2/M cell cycle arrest and apoptosis through the downregulation of the PI3K/AKT/mTOR pathway . nih.govnih.gov

This compound itself has demonstrated anti-inflammatory properties by blocking the NF-κB signaling pathway . It was shown to inhibit the nuclear translocation of NF-κB and the degradation of its inhibitor, IκB-α, in response to lipopolysaccharide (LPS) stimulation. nih.gov

Future work should aim to use advanced chemical biology and proteomic approaches to create a comprehensive map of the molecular targets for this compound and its diverse analogues. This will not only clarify their mechanisms of action but also open up new therapeutic possibilities.

CompoundIdentified Target/PathwayAssociated Bioactivity
This compound DnaE1 replicative DNA polymerase acs.orgbiorxiv.orgAntibacterial (specifically in M. tuberculosis)
This compound NF-κB signaling pathway nih.govAnti-inflammatory
23-demethyl 8,13-deoxynargenicin (Compound 9) Cyclophilin A (CypA) / CD147-MAPK pathway nih.govmdpi.comAnticancer
23-demethyl 8,13-deoxynargenicin (Compound 9) VEGF/VEGFR2 and HIF-1α/VEGF pathways mdpi.comnih.govAntiangiogenic
23-demethyl 8,13-deoxynargenicin (Compound 9) PI3K/AKT/mTOR pathway nih.govnih.govAnticancer (apoptosis induction)

Development of Advanced Production Strategies

To facilitate further research and potential commercialization, developing robust and efficient strategies for the production of this compound and its derivatives is crucial. The native production yields are often low, necessitating metabolic engineering and process optimization. researchgate.netjmb.or.kr

Synthetic Biology and Metabolic Engineering: A significant breakthrough was the development of a synthetic biology platform using multi-monocistronic vectors to engineer Nocardia sp.. researchgate.netnih.gov By overexpressing genes involved in the biosynthesis of precursors—such as those for the pyrrole (B145914) moiety (ngnN2, ngnN3, ngnN4, ngnN5), glucose utilization (glf, glk), and malonyl-CoA synthesis (accA2, accBE)—a substantial increase in titer was achieved. researchgate.netnih.gov This approach, combined with the statistical optimization of feeding precursors like proline and glucose, resulted in a ~24-fold increase in production, reaching approximately 84.9 mg/L. researchgate.netnih.gov

Precursor Feeding and Strain Improvement: Simpler strategies have also proven effective. Supplementing the culture media of wild-type and engineered Nocardia strains with biosynthetic precursors like methyl oleate (B1233923), sodium propionate (B1217596), and sodium acetate (B1210297) has led to significant improvements in yield. jmb.or.kr For example, in a strain engineered to overexpress the acetyl-CoA carboxylase complex, feeding with methyl oleate resulted in a nearly 7-fold increase in this compound production. jmb.or.kr

Heterologous Production: The successful expression of the entire this compound BGC in Streptomyces venezuelae opens the door for optimizing production in a more genetically amenable and industrially relevant host. acs.orgnih.gov Future efforts will likely focus on improving yields in this heterologous host through promoter engineering, codon optimization, and optimization of fermentation conditions. frontiersin.org

These advanced production strategies, leveraging the integration of synthetic biology, "-omics" technologies, and fermentation science, will be essential for unlocking the full therapeutic potential of the nargenicin family of compounds. frontiersin.org

Q & A

Q. What is the molecular mechanism of Nargenicin A1's antibacterial activity against Gram-positive bacteria?

this compound targets bacterial RNA polymerase, a key enzyme in transcription, by binding to its active site and disrupting RNA synthesis. This inhibition halts protein production, leading to bacterial growth arrest. To validate this mechanism, researchers should perform in vitro RNA polymerase inhibition assays using purified enzymes and measure transcriptional activity via electrophoretic mobility shift assays (EMSAs) or radiolabeled nucleotide incorporation . Structural studies (e.g., X-ray crystallography) can further elucidate binding interactions.

Q. What analytical techniques are recommended for confirming the structural identity of this compound in purified samples?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HR-MS) are critical. For NMR, focus on characteristic signals such as the methoxy group (δH = 3.29) and methyl resonances (δH = 0.95–1.77) . EI-MS analysis should confirm the molecular ion peak at m/z = 515 . Comparative analysis with published spectral databases (e.g., AntiBase) is essential to rule out structural analogs like Isothis compound.

Q. What in vitro models are appropriate for assessing the anti-inflammatory properties of this compound?

Use LPS-induced microglial cell models to evaluate anti-inflammatory effects. Measure reductions in nitric oxide (NO) production via Griess assay and quantify pro-inflammatory cytokines (IL-1β, TNF-α) using ELISA. Include iNOS expression analysis via Western blotting or qPCR to confirm mechanism-based activity .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in microbial fermentation systems?

Employ a combination of metabolic engineering and statistical media optimization. For example, overexpress biosynthetic gene clusters in Nocardia sp. CS682 using modular plasmid systems. Use response surface methodology (RSM) to optimize carbon/nitrogen sources and pH. Monitor yield improvements via HPLC with UV detection (λ = 254 nm) and compare against baseline production titers .

Q. How do discrepancies in reported bioactivity data of this compound across studies impact its therapeutic potential evaluation?

Contradictions may arise from variations in bacterial strains, assay conditions (e.g., inoculum size, incubation time), or compound purity. To resolve these, standardize protocols per CLSI guidelines, validate purity via HPLC (>97%), and include control antibiotics (e.g., erythromycin) in parallel assays. Cross-reference data with studies using identical ATCC reference strains .

Q. What strategies can be employed to design this compound derivatives with improved pharmacokinetic properties?

Focus on structural modifications to the macrolide core or ester groups. For example, introduce fluorine atoms at C-16 to enhance metabolic stability or replace the pyrrole carboxylate moiety with bioisosteres. Use molecular docking to predict binding affinity to RNA polymerase and validate derivatives via MIC assays against methicillin-resistant Staphylococcus aureus (MRSA) .

Q. How should researchers address the lack of publicly available data on this compound's resistance development in bacterial populations?

Conduct serial passage experiments under sub-inhibitory concentrations to induce resistance. Perform whole-genome sequencing of evolved strains to identify mutations in RNA polymerase subunits (e.g., rpoB). Compare resistance rates to other macrolides and assess cross-resistance patterns using checkerboard synergy assays .

Methodological Guidelines

  • Experimental Reproducibility : Follow NIH preclinical reporting guidelines for animal/cell studies, including detailed descriptions of sample sizes, randomization, and blinding protocols .
  • Data Validation : Use triplicate biological replicates and statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to ensure robustness. Publicly deposit raw data in repositories like Zenodo .
  • Literature Review : Prioritize primary sources from PubMed and Scopus, avoiding unverified databases. Use citation managers (e.g., Zotero) to track references and resolve contradictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.